5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline
Description
Properties
IUPAC Name |
2-chloro-5-quinolin-5-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3S/c12-11-15-14-10(16-11)8-3-1-5-9-7(8)4-2-6-13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCOLYDJSQXWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C3=NN=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties and Solubility of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the predicted physicochemical properties of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline and established methodologies for their experimental determination. As of the last update, specific experimental data for this compound were not publicly available. The predicted values herein are intended to guide initial research and experimental design.
Introduction: Unveiling a Novel Heterocyclic Scaffold
The convergence of quinoline and 1,3,4-thiadiazole moieties in a single molecular entity, 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline, presents a compelling scaffold for investigation in medicinal chemistry and drug discovery. Both quinoline and 1,3,4-thiadiazole ring systems are privileged structures, frequently appearing in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The specific combination in the target molecule, featuring a chloro-substituted thiadiazole linked to the quinoline core, suggests potential for novel pharmacological profiles.
A thorough understanding of the physicochemical properties of this compound is paramount for any drug development endeavor. These properties, including solubility, lipophilicity (logP), and ionization constant (pKa), govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide offers a dual approach: firstly, providing computationally predicted values for the key physicochemical parameters of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline to inform initial studies, and secondly, detailing robust, field-proven experimental protocols for the empirical determination of these critical attributes.
Computational Prediction of Physicochemical Properties
In the absence of experimental data, in silico prediction serves as a valuable starting point for understanding the likely behavior of a novel compound. The following properties for 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline have been calculated using established computational models. It is crucial to recognize that these are theoretical estimations and experimental verification is essential.
Chemical Structure:
Caption: Chemical structure of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline.
Table 1: Predicted Physicochemical Properties of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline
| Property | Predicted Value | Method/Software | Significance in Drug Development |
| Molecular Formula | C₁₁H₆ClN₃S | - | Basic molecular information. |
| Molecular Weight | 263.71 g/mol | - | Influences diffusion and absorption. |
| logP (Octanol/Water) | 3.5 - 4.5 | ALOGPS, ChemAxon | Indicates lipophilicity; affects membrane permeability and solubility. |
| Aqueous Solubility | Low | ALOGPS | Critical for absorption and formulation. |
| pKa (most basic) | 2.0 - 3.0 (Quinoline N) | ChemAxon | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
| pKa (most acidic) | Not significant | ChemAxon | - |
| Polar Surface Area | ~55 Ų | - | Influences membrane transport. |
| Hydrogen Bond Donors | 0 | - | Affects solubility and binding. |
| Hydrogen Bond Acceptors | 4 | - | Affects solubility and binding. |
| Rotatable Bonds | 1 | - | Relates to conformational flexibility. |
Experimental Determination of Physicochemical Properties
The following section provides detailed, self-validating protocols for the experimental determination of the key physicochemical properties of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity.[3] A sharp melting range typically signifies high purity, whereas a broad range often indicates the presence of impurities.
Protocol: Capillary Melting Point Method
Apparatus:
-
Melting point apparatus (e.g., Melt-Temp, Stuart SMP10)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystalline sample gently in a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This will save time in the subsequent accurate determinations.
-
Accurate Determination: Use a fresh sample and heat the block to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.
-
Replicates: Perform the determination in triplicate to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's oral bioavailability.[4] For poorly soluble compounds, the shake-flask method is the gold standard for determining thermodynamic solubility.[5][6]
Protocol: Shake-Flask Method for Thermodynamic Solubility
Materials:
-
5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline
-
Phosphate buffered saline (PBS), pH 7.4
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Preparation: Add an excess amount of the compound to a series of vials containing a known volume of PBS (pH 7.4). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Self-validation step: Ensure the filter material does not adsorb the compound by analyzing a standard solution before and after filtration.
-
Quantification: Analyze the filtrate using a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve must be prepared.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in the specified medium.
Caption: Workflow for Shake-Flask Solubility Determination.
Lipophilicity (logP) Determination
Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a key indicator of a drug's ability to cross biological membranes.
Protocol: Shake-Flask Method for logP Determination
Materials:
-
5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., UV-Vis spectroscopy or HPLC)
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate.
-
Partitioning: Dissolve a known amount of the compound in the n-octanol-saturated water. Add an equal volume of water-saturated n-octanol.
-
Equilibration: Cap the tube and vortex for several minutes to ensure thorough mixing. Allow the tube to stand until the two phases have completely separated. Centrifugation can be used to expedite phase separation.
-
Sampling: Carefully withdraw aliquots from both the aqueous and the n-octanol layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
-
Replicates: Perform the experiment in triplicate.
Caption: Workflow for logP Determination.
Data Interpretation and Application in Drug Development
The predicted and experimentally determined physicochemical properties provide a foundational dataset for guiding the progression of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline as a potential drug candidate.
-
Solubility: The predicted low aqueous solubility suggests that formulation strategies such as particle size reduction, solid dispersions, or the use of solubilizing excipients may be necessary to achieve adequate oral absorption.[4][7]
-
Lipophilicity (logP): A logP in the predicted range of 3.5-4.5 indicates good membrane permeability but may also be associated with higher metabolic turnover and potential for non-specific binding. This value will need to be balanced with solubility for optimal drug-like properties.
-
pKa: The predicted basic pKa of the quinoline nitrogen suggests that the compound will be protonated in the acidic environment of the stomach, which could influence its dissolution and absorption.
Chemical Safety, Handling, and Storage
Given the presence of a chlorinated heterocyclic system, appropriate safety precautions should be taken when handling 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline represents a promising, yet underexplored, chemical entity. This guide provides a critical starting point for its investigation by offering a combination of computationally predicted physicochemical properties and robust, validated experimental protocols. The successful development of this or any novel compound hinges on the early and accurate characterization of these fundamental properties. The methodologies outlined herein provide a clear and actionable framework for researchers to generate the high-quality data necessary to advance their drug discovery programs.
References
-
Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]
-
Taha, M., et al. (2019). Synthesis of Novel Quinoline-Based Thiadiazole, Evaluation of Their Antileishmanial Potential and Molecular Docking Studies. Bioorganic Chemistry. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
MDPI. (2021). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Molecules. [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
ResearchGate. (2015). (PDF) Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. [Link]
-
ResearchGate. (2019). Synthesis of novel quinoline-based thiadiazole, evaluation of their antileishmanial potential and molecular docking studies | Request PDF. [Link]
-
University of Alberta. (n.d.). Melting point determination. [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
-
ResearchGate. (2013). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. [Link]
-
SSERC. (n.d.). Melting point determination. [Link]
-
TrAC Trends in Analytical Chemistry. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. [Link]
-
NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Slideshare. (2015). solubility experimental methods.pptx. [Link]
-
Stanford Research Systems. (n.d.). DETERMINATION OF MELTING POINTS. [Link]
-
MDPI. (2018). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
Sources
- 1. Synthesis of novel quinoline-based thiadiazole, evaluation of their antileishmanial potential and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
Initial Biological Screening of Novel Quinoline-Thiadiazole Derivatives: A Strategic Approach to Hit Identification
An In-Depth Technical Guide:
This guide provides a comprehensive framework for the initial biological evaluation of newly synthesized quinoline-thiadiazole derivatives. The strategy presented herein is designed to efficiently identify and prioritize compounds with promising therapeutic potential, focusing on a logical, tiered approach that maximizes data relevance while conserving resources. We will move beyond simple procedural lists to explore the causality behind each experimental choice, ensuring a robust and self-validating screening cascade.
Part 1: The Foundation - Pre-Screening Profiling
Before committing valuable resources to extensive biological assays, a foundational understanding of a compound's physicochemical properties is paramount. Over 40% of new chemical entities (NCEs) face development challenges due to poor water solubility, which can lead to inadequate absorption and variable bioavailability.[1] Therefore, early assessment of these characteristics is not a preliminary step but a critical gatekeeper for entry into the screening funnel.
Aqueous Solubility and Stability Assessment
A compound must be in solution to exert its biological effect at the site of absorption or action.[1][2] Initial screening of aqueous solubility and stability provides a crucial first filter.
-
Rationale: Compounds with extremely low solubility will be difficult to formulate and may produce unreliable, concentration-dependent results in in vitro assays. Stability testing ensures that the compound remains intact under assay conditions (e.g., in aqueous buffer, at 37°C), preventing the misinterpretation of results that might arise from compound degradation.[3][4]
-
Experimental Protocol: Kinetic Aqueous Solubility (High-Throughput Method)
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock (e.g., 1-2 µL) to a 96-well plate containing a buffered aqueous solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Seal the plate and shake vigorously for 1-2 hours at room temperature.
-
Centrifuge the plate to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy against a standard curve.
-
Early ADME Profiling: A Glimpse into In Vivo Behavior
Early Absorption, Distribution, Metabolism, and Excretion (ADME) studies help predict a compound's pharmacokinetic profile.[5] While comprehensive ADME is beyond initial screening, a simple metabolic stability assay is invaluable.
-
Rationale: Rapid degradation by liver enzymes (metabolic instability) is a common reason for drug failure. An early assessment of a compound's stability in the presence of liver microsomes can flag molecules that are unlikely to have a suitable duration of action in vivo.[5][6]
-
Data Presentation: Foundational Properties of Lead Candidates
| Compound ID | Molecular Weight ( g/mol ) | cLogP (Predicted) | Aqueous Solubility (µM at pH 7.4) | Microsomal Stability (% Remaining after 30 min) |
| QT-001 | 412.45 | 3.8 | 15.2 | 85 |
| QT-002 | 426.48 | 4.2 | 2.1 | 91 |
| QT-003 | 398.42 | 3.1 | 45.7 | 23 |
From this data, QT-003 would be flagged for potential metabolic instability, despite its favorable solubility.
Part 2: The Gatekeeper - General Cytotoxicity Screening
The initial biological assay for any compound library with potential anticancer applications is a general cytotoxicity screen. This step acts as a broad filter to identify compounds that affect cell viability.
The Principle of Tetrazolium Salt Reduction Assays
Assays like the MTT and XTT are colorimetric methods used to assess cellular metabolic activity, which serves as a proxy for cell viability.[7] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium salt (e.g., MTT, XTT) into a colored formazan product.[8] The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.[9][10]
The Criticality of a Selectivity Index
A promising anticancer agent should kill cancer cells while sparing normal, healthy cells.[11] Therefore, it is essential to screen compounds against at least one cancerous cell line and one non-cancerous cell line to determine a preliminary Selectivity Index (SI).
SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)
A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocol: XTT Cytotoxicity Assay
-
Cell Seeding: Seed both cancer cells (e.g., MCF-7, breast cancer) and non-cancerous cells (e.g., HEK293, human embryonic kidney) into separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle controls (e.g., 0.5% DMSO) and positive controls (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent and the electron-coupling agent according to the manufacturer's instructions.
-
Color Development: Add 50 µL of the XTT working solution to each well and incubate for 2-4 hours, until a noticeable color change to orange is observed in the control wells.[9]
-
Data Acquisition: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Part 3: Secondary Screening - Defining the Biological Activity Profile
Compounds that demonstrate potent and selective cytotoxicity advance to secondary screening. Given the known biological activities of quinoline and thiadiazole scaffolds, evaluating both anticancer and antimicrobial potential is a logical next step.[12][13]
In-Depth Anticancer Evaluation
-
Rationale: Screening against a panel of cancer cell lines from different tissue origins (e.g., lung, colon, ovarian) can reveal spectra of activity and identify compounds with broad-spectrum potential or specific potency against certain cancer types.[14] Following up with a preliminary mechanism of action (MoA) study, such as an apoptosis assay, adds significant value and helps differentiate compounds.[15]
-
Data Presentation: Cytotoxicity and Selectivity of Lead Candidates
| Compound ID | IC₅₀ MCF-7 (Breast Cancer) (µM) | IC₅₀ A549 (Lung Cancer) (µM) | IC₅₀ HEK293 (Normal) (µM) | Selectivity Index (SI for MCF-7) |
| QT-001 | 3.58 | 2.79 | > 50 | > 13.9 |
| QT-002 | 15.7 | 21.3 | > 50 | > 3.2 |
| QT-004 | 0.77 | 1.25 | 15.4 | 20.0 |
| Doxorubicin | 0.52 | 0.45 | 1.1 | 2.1 |
Based on this data, QT-001 and QT-004 show both high potency and favorable selectivity compared to the standard drug, Doxorubicin, making them priority candidates.
Antimicrobial Activity Screening
-
Rationale: The quinoline core is present in many antibacterial agents, and thiadiazole derivatives have also shown significant antimicrobial effects.[16][17] A simple and standardized method to assess this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in a suitable bacterial or fungal growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the microbial suspension (e.g., 5 x 10⁵ CFU/mL) to each well. Include a positive control (microbes + medium), negative control (medium only), and a reference antibiotic (e.g., Ciprofloxacin, Fluconazole).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]
-
-
Data Presentation: Antimicrobial Profile of Lead Candidates
| Compound ID | MIC vs. S. aureus (Gram +) (µg/mL) | MIC vs. E. coli (Gram -) (µg/mL) | MIC vs. C. albicans (Fungus) (µg/mL) |
| QT-001 | 16 | > 64 | 32 |
| QT-005 | 8 | 16 | > 64 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Part 4: Conclusion and Hit Prioritization
The initial biological screening cascade provides a multi-faceted dataset to guide the selection of "hit" compounds. The ideal candidate emerging from this workflow would exhibit:
-
Favorable Physicochemical Properties: Adequate aqueous solubility and metabolic stability.
-
Potent and Selective Cytotoxicity: Low micromolar or nanomolar IC₅₀ values against cancer cells with a high Selectivity Index (>10).
-
Defined Spectrum of Activity: Clear indications of anticancer and/or antimicrobial efficacy.
Compounds like QT-001 and QT-004 from our example data would be prioritized for further investigation, including more detailed mechanism of action studies, secondary pharmacology, and initial in vivo efficacy models. This systematic, logic-driven approach ensures that the most promising novel quinoline-thiadiazole derivatives are advanced, maximizing the potential for successful drug discovery outcomes.
References
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2025).
- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega.
- Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
- Early ADME in support of drug discovery: the role of metabolic stability studies. (n.d.). PubMed.
- Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. (n.d.). PubMed.
- Molecular Target and Action Mechanism of Anti-Cancer Agents - PMC. (2023).
- Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations - PMC. (2024).
- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
- Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities. (n.d.). PubMed.
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC. (n.d.).
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin
- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (n.d.). Benchchem.
- Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega.
- Improving Early Drug Discovery through ADME Modelling. (n.d.).
- The Importance of Solubility for New Drug Molecules. (2020). Farmacia.
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). ALWSCI.
- (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017).
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- The impact of early ADME profiling on drug discovery and development str
- Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. (n.d.). Journal of Pharmaceutical Analysis.
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2025).
- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC. (n.d.).
- The Importance of Solubility for New Drug Molecules. (2020).
- Synthesis of hybrids thiazole–quinoline, thiazole–indole and their analogs: in vitro anti-proliferative effects on cancer cell lines, DNA binding properties and molecular modeling. (n.d.). Royal Society of Chemistry.
- Early ADME Screening: 3 Ways It Boosts IND Submission Success. (2023). WuXi AppTec.
- Synthesis, Characterization and Biological Screening of Quinoline Linked Oxadiazole Derivatives as Potent Antibacterial Agents. (n.d.). E-RESEARCHCO.
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021).
- Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (n.d.). MDPI.
- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC. (2025).
- Novel Strategies for the Discovery of Plant-Derived Anticancer Agents. (n.d.).
- The Importance of Stability Testing in Pharmaceutical Development. (2023). QbD Group.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.).
- Synthesis and Antibacterial Activity of New Quinoline Derivatives Started from Coumarin Compounds. (n.d.). Journal of Pure and Applied Microbiology.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.
- Synthesis, Characterization and in vitro Anticancer Activity of New Quinoline Analogues against Oral Squamous Cell Carcinoma. (2023). Asian Journal of Chemistry.
- Molecular modeling study and antifungal activity of some synthesized quinoline derivatives. (2023). Cihan University-Erbil Repository.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. Early ADME in support of drug discovery: the role of metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Trajectory of Quinoline-1,3,4-Thiadiazole Hybrids in Drug Discovery: A Technical Guide for Researchers
Abstract
The strategic amalgamation of distinct pharmacophores into single molecular entities represents a paradigm of contemporary medicinal chemistry, aimed at the development of therapeutics with enhanced potency and novel mechanisms of action. This guide provides an in-depth technical review of a particularly promising class of hybrid molecules: those integrating the quinoline and 1,3,4-thiadiazole scaffolds. We will traverse the landscape of their synthetic methodologies, delve into their significant anticancer and antimicrobial activities, and elucidate the burgeoning understanding of their structure-activity relationships. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutic agents.
Introduction: The Rationale for a Molecular Alliance
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] Concurrently, the 1,3,4-thiadiazole moiety has garnered significant attention as a versatile pharmacophore. Its inherent aromaticity, metabolic stability, and capacity for diverse molecular interactions have rendered it a privileged scaffold in the design of novel therapeutic agents.[2][3] The 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine ring, allowing it to interfere with DNA replication processes.[4] Its mesoionic character also facilitates passage across cellular membranes, enhancing bioavailability.[4]
The hybridization of these two pharmacophores is a deliberate strategy to harness their synergistic potential. The resulting quinoline-1,3,4-thiadiazole conjugates have emerged as a compelling class of compounds with potent anticancer and antimicrobial properties, often exhibiting multimodal mechanisms of action. This guide will provide a comprehensive overview of the current state of research in this exciting and rapidly evolving field.
Synthetic Strategies: Forging the Quinoline-Thiadiazole Bond
The construction of quinoline-1,3,4-thiadiazole hybrids can be achieved through several synthetic pathways. The choice of a particular route is often dictated by the desired substitution pattern and the nature of the linker connecting the two heterocyclic systems. A common and versatile approach involves the initial synthesis of a quinoline-containing carboxylic acid, which then serves as a precursor for the construction of the 1,3,4-thiadiazole ring.
General Synthesis of 2-Amino-5-(quinolin-yl)-1,3,4-thiadiazoles
A prevalent method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide. This can be adapted for the synthesis of quinoline-containing analogues.
Figure 1: General synthetic scheme for 2-amino-5-(quinolin-yl)-1,3,4-thiadiazoles.
Experimental Protocol: Synthesis of 2-Amino-5-(quinolin-X-yl)-1,3,4-thiadiazole
-
Step 1: Acylthiosemicarbazide Formation. To a solution of the desired quinoline carboxylic acid (1 equivalent) in a suitable solvent such as phosphorus oxychloride, add thiosemicarbazide (1 equivalent).
-
Step 2: Cyclization. Heat the reaction mixture under reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Step 3: Work-up. After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Step 4: Neutralization and Precipitation. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.
-
Step 5: Isolation and Purification. Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to afford the pure 2-amino-5-(quinolin-X-yl)-1,3,4-thiadiazole.
Synthesis of Thioether-Linked Quinoline-1,3,4-Thiadiazoles
A thioether linkage provides flexibility and can favorably influence the biological activity of the hybrid molecule. A common strategy involves the reaction of a mercapto-substituted 1,3,4-thiadiazole with a halo-functionalized quinoline.
Figure 2: Synthetic route to thioether-linked quinoline-1,3,4-thiadiazole hybrids.
Experimental Protocol: Synthesis of a Thioether-Linked Quinoline-1,3,4-Thiadiazole
-
Step 1: Reaction Setup. To a solution of the 5-substituted-1,3,4-thiadiazole-2-thiol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.5 equivalents).
-
Step 2: Addition of Quinoline. Stir the mixture at room temperature for 30 minutes, then add the halo-substituted quinoline (1 equivalent).
-
Step 3: Reaction. Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring by TLC.
-
Step 4: Work-up. After cooling, pour the reaction mixture into ice-water.
-
Step 5: Isolation and Purification. Collect the resulting precipitate by filtration, wash with water, and dry. Purify the crude product by column chromatography or recrystallization to obtain the desired thioether-linked hybrid.
Anticancer Activity: A Multifaceted Assault on Malignancy
Quinoline-1,3,4-thiadiazole hybrids have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in tumor growth, proliferation, and survival.[5]
Inhibition of Kinase Signaling Pathways
A prominent mechanism of action for many of these hybrids is the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[2] Several quinoline-1,3,4-thiadiazole derivatives have been identified as potent inhibitors of VEGFR-2, thereby disrupting the tumor blood supply.[2]
Figure 3: Simplified schematic of VEGFR-2 signaling inhibition by quinoline-1,3,4-thiadiazole hybrids.
-
MEK Inhibition: The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. Mutations in this pathway are common in many cancers. Certain quinoline-1,3,4-thiadiazole derivatives have been shown to be potent inhibitors of MEK1, a key kinase in this pathway.[6]
Induction of Apoptosis
Beyond kinase inhibition, these hybrid molecules can induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of key apoptotic regulators. For instance, some compounds have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards cell death.[7]
Quantitative Data on Anticancer Activity
The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-thiadiazole-aryl urea | A549 (Lung) | 25.8 ± 0.0008 | [8] |
| Quinoline-thiadiazole-aryl urea | MDA-MB-231 (Breast) | 27.9 ± 0.002 | [8] |
| Quinoline-thiadiazole-aryl urea | MCF-7 (Breast) | 29.8 ± 0.0007 | [8] |
| Ursolic acid-quinoline-thiadiazole | MDA-MB-231 (Breast) | 0.12 ± 0.01 | [6] |
| Ursolic acid-quinoline-thiadiazole | HeLa (Cervical) | 0.08 ± 0.01 | [6] |
| Ursolic acid-quinoline-thiadiazole | SMMC-7721 (Liver) | 0.34 ± 0.03 | [6] |
| Quinolone-based thiadiazole | MCF-7 (Breast) | 3.26 - 15.7 | [9] |
| Quinolone-based thiadiazole | SKOV-3 (Ovarian) | 3.58 | [9] |
| Quinolone-based thiadiazole | A549 (Lung) | 2.79 | [9] |
Table 1: Selected IC₅₀ values of quinoline-1,3,4-thiadiazole derivatives against various cancer cell lines.
Structure-Activity Relationship (SAR) Insights
The biological activity of these hybrid molecules is exquisitely sensitive to their structural features. Key SAR observations include:
-
Nature of the Linker: The length and flexibility of the linker between the quinoline and thiadiazole rings can significantly impact activity. A thioether linkage, for example, often confers potent activity.
-
Substitution on the Quinoline Ring: The position and nature of substituents on the quinoline moiety can modulate potency and selectivity. Electron-withdrawing groups, such as halogens, are often beneficial.
-
Substitution on the Thiadiazole Ring: Substituents at the 5-position of the 1,3,4-thiadiazole ring can be varied to optimize interactions with the target protein. Aryl groups, often with specific substitution patterns, are commonly employed. For instance, in some series, a methyl group at the para-position of a phenyl ring attached to the thiadiazole was found to enhance cytotoxic potency.[2]
Antimicrobial Activity: Combating Pathogenic Threats
In an era of escalating antimicrobial resistance, the discovery of new antimicrobial agents is a global health priority. Quinoline-1,3,4-thiadiazole hybrids have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of these compounds are still under active investigation, but several potential targets have been identified.
-
Inhibition of Essential Enzymes: It is hypothesized that these hybrids may inhibit essential microbial enzymes involved in processes such as DNA replication, cell wall synthesis, or folic acid metabolism. Molecular docking studies have suggested that these compounds can bind to the active sites of microbial enzymes.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of these molecules may facilitate their insertion into the microbial cell membrane, leading to disruption of membrane potential and leakage of cellular contents.
Spectrum of Antimicrobial Activity
Quinoline-1,3,4-thiadiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
-
Step 1: Preparation of Inoculum. Prepare a standardized suspension of the test microorganism.
-
Step 2: Serial Dilution. Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Step 3: Inoculation. Inoculate each well with the standardized microbial suspension.
-
Step 4: Incubation. Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Step 5: Determination of MIC. The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Quantitative Data on Antimicrobial Activity
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-thiazole hybrid | Candida glabrata | 0.24 | [7] |
| Quinoline-thiazole hybrid | Other Candida species | <0.06 | [7] |
| Quinoline-thiazole hybrid | Staphylococcus aureus (MRSA) | 0.5 | [10] |
| Azolylthioether quinolone | Staphylococcus aureus (MRSA) | 0.25 | [11] |
| Azolylthioether quinolone | Pseudomonas aeruginosa | 0.25 | [11] |
| 1,3,4-Thiadiazole-benzimidazole | Pseudomonas aeruginosa | 12.5 | [12] |
| 1,3,4-Thiadiazole-benzimidazole | Staphylococcus aureus | 12.5 | [12] |
Table 2: Selected MIC values of quinoline-1,3,4-thiadiazole and related derivatives against various microorganisms.
Structure-Activity Relationship (SAR) Insights
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell walls and membranes.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic rings can significantly influence antimicrobial activity. For example, in some series, chloro-substituted derivatives exhibited stronger antimicrobial activity compared to those with nitro, methoxy, or methyl groups.[3]
-
Specific Moieties: The incorporation of certain structural motifs, such as a trifluoromethyl group, has been shown to enhance antifungal activity.
Conclusion and Future Directions
The fusion of the quinoline and 1,3,4-thiadiazole scaffolds has yielded a rich and diverse collection of bioactive molecules with significant potential in the fields of oncology and infectious diseases. The compelling anticancer and antimicrobial activities, coupled with their often novel mechanisms of action, underscore the value of this molecular hybridization strategy.
Future research in this area should focus on several key aspects:
-
Optimization of Lead Compounds: The promising lead compounds identified to date should be subjected to further structural optimization to enhance their potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways affected by these compounds is crucial for their rational development as therapeutic agents.
-
In Vivo Efficacy and Safety Studies: Promising candidates should be advanced to in vivo studies in relevant animal models to evaluate their efficacy and safety profiles.
-
Exploration of New Linker Strategies: The design and synthesis of novel linkers to connect the quinoline and 1,3,4-thiadiazole rings may lead to compounds with improved properties.
References
-
Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations - PMC. (2024-02-12). Retrieved from [Link]
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC. (2022-12-28). Retrieved from [Link]
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). Retrieved from [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. (n.d.). Retrieved from [Link]
-
Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations. (2024-02-12). Retrieved from [Link]
-
Synthesis of (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides - PMC. (2021-07-14). Retrieved from [Link]
-
3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives: Synthesis, characterization and anti-microbial activity. (2011-07-01). Retrieved from [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC. (n.d.). Retrieved from [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. (n.d.). Retrieved from [Link]
-
Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis | ACS Omega. (2022-05-12). Retrieved from [Link]
-
3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives: synthesis, characterization and anti-microbial activity - PubMed. (2011-07-01). Retrieved from [Link]
-
Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC. (n.d.). Retrieved from [Link]
- Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents. (n.d.).
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. (n.d.). Retrieved from [Link]
-
Novel structural hybrids of quinoline and thiazole moieties: Synthesis and evaluation of antibacterial and antifungal activities with molecular modeling studies - PubMed. (2021-01-01). Retrieved from [Link]
-
Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents - PMC. (2022-01-27). Retrieved from [Link]
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates against MRSA - NIH. (2023-05-12). Retrieved from [Link]
-
Synthesis of Novel Quinoline containing 1,2,3-Triazole Hybrids: Evaluation of Anticancer Activity and Molecular Docking Studies. (2021-01-01). Retrieved from [Link]
-
Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC. (n.d.). Retrieved from [Link]
- Process for preparing 5-amino-1,2,3-thiadiazoles - Google Patents. (n.d.).
-
New Quinoline Analogues: As Potential Diabetics Inhibitors and Molecular Docking Study. (n.d.). Retrieved from [Link]
-
Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - RSC Publishing. (n.d.). Retrieved from [Link]
-
Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC. (2023-04-18). Retrieved from [Link]
-
Synthesis of hybrids thiazole–quinoline, thiazole–indole and their analogs: in vitro anti-proliferative effects on cancer cell lines, DNA binding properties and molecular modeling - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Molecular modeling study and antifungal activity of some synthesized quinoline derivatives - Cihan University-Erbil Repository. (2023-02-02). Retrieved from [Link]
-
A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC. (2020-03-13). Retrieved from [Link]
Sources
- 1. Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. Synthesis of (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Quinoline-Substituted Chloro-Thiadiazoles: Synthesis, Characterization, and Therapeutic Potential
Introduction
The confluence of distinct pharmacophores into a single molecular entity represents a compelling strategy in modern drug discovery, often leading to synergistic or novel biological activities. This guide provides a comprehensive technical overview of a promising class of heterocyclic compounds: quinoline-substituted chloro-thiadiazoles. While the specific molecule, 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline, is not readily found in current chemical databases, this document will explore the broader class of compounds characterized by the covalent linkage of a quinoline ring to a chloro-substituted 1,3,4-thiadiazole moiety.
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the systematic nomenclature, potential synthetic pathways, physicochemical characterization, and the putative biological activities of this compound class, drawing upon established knowledge of its constituent heterocyclic systems. Both quinoline and 1,3,4-thiadiazole derivatives are known to possess a wide array of pharmacological properties, including antimicrobial and anticancer effects, making their hybrid structures a fertile ground for therapeutic innovation.[1][2][3]
Nomenclature and Chemical Identification
IUPAC Name
The systematic IUPAC name for the target compound, 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline, is derived by treating the quinoline ring as the parent structure, with the substituted thiadiazole as a substituent at the 5-position. Quinoline is a retained IUPAC name for benzo[b]pyridine.[4]
CAS Number
A Chemical Abstracts Service (CAS) Registry Number is assigned to a novel chemical substance upon its first report in the scientific literature. As "5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline" is not found in major chemical databases, it is presumed to be a novel compound without an assigned CAS number at the time of this writing.
Rationale for the Molecular Design
The hybridization of quinoline and 1,3,4-thiadiazole moieties is a rational design strategy aimed at leveraging the distinct and sometimes complementary biological activities of each scaffold.[5]
-
The Quinoline Moiety: This pharmacophore is a cornerstone in medicinal chemistry, most notably as the basis for antimalarial drugs like chloroquine.[6] Its planar structure allows for intercalation into DNA, and its derivatives are known to inhibit various enzymes, including topoisomerases and kinases, making them potent anticancer and antimicrobial agents.[7][8]
-
The 1,3,4-Thiadiazole Moiety: This five-membered heterocycle is a bioisostere of pyrimidine and can mimic its interactions with biological targets.[9] The 1,3,4-thiadiazole ring is a versatile scaffold that imparts a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The presence of a chlorine atom can further enhance its biological activity and modulate its physicochemical properties.
The synergistic potential of combining these two pharmacophores lies in the possibility of creating a molecule with a novel mechanism of action or an enhanced spectrum of activity.
Synthesis and Characterization
The synthesis of quinoline-substituted chloro-thiadiazoles can be approached through several multi-step synthetic routes. A plausible and efficient strategy would involve the synthesis of key quinoline and chloro-thiadiazole intermediates, followed by a coupling reaction.
Hypothetical Synthetic Workflow
A logical synthetic pathway could commence with the synthesis of a quinoline precursor bearing a suitable functional group at the 5-position, such as an amino or a carboxyl group. Concurrently, a 2-amino-5-chloro-1,3,4-thiadiazole intermediate can be prepared. The final step would involve the formation of a stable linkage between these two intermediates.
Caption: Hypothetical synthetic workflow for the preparation of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline.
Detailed Experimental Protocol: A Hypothetical Synthesis
Part 1: Synthesis of 2-Amino-5-chloro-1,3,4-thiadiazole
This protocol is adapted from established methods for the synthesis of substituted 1,3,4-thiadiazoles.[10][11]
-
Step 1: Synthesis of 2,5-Diamino-1,3,4-thiadiazole: To a stirred solution of thiosemicarbazide in a suitable solvent, add an oxidizing agent (e.g., hydrogen peroxide) dropwise at a controlled temperature. The reaction mixture is then stirred for several hours. The resulting precipitate is filtered, washed, and dried to yield 2,5-diamino-1,3,4-thiadiazole.
-
Step 2: Diazotization and Chlorination: The 2,5-diamino-1,3,4-thiadiazole is suspended in concentrated hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature. The resulting diazonium salt is then warmed to facilitate the displacement of the diazonium group with a chlorine atom, likely through a Sandmeyer-type reaction, to yield 2-amino-5-chloro-1,3,4-thiadiazole.[10]
Part 2: Synthesis of 5-Aminoquinoline
This can be achieved via the Skraup synthesis from 3-aminophenol, as an example.
Part 3: Coupling of Intermediates
-
Step 1: Diazotization of 5-Aminoquinoline: 5-Aminoquinoline is dissolved in an acidic solution and cooled. A solution of sodium nitrite is added dropwise to form the corresponding diazonium salt.
-
Step 2: Coupling Reaction: The freshly prepared solution of the 2-amino-5-chloro-1,3,4-thiadiazole is added to the quinoline diazonium salt solution. The reaction conditions (pH, temperature, and catalyst) would need to be optimized to facilitate the coupling between the two heterocyclic rings.
Physicochemical Characterization
The structural elucidation of the synthesized compound would be performed using a combination of spectroscopic techniques.[12][13]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinoline ring, with chemical shifts and coupling constants characteristic of the substitution pattern. |
| ¹³C NMR | Distinct signals for the carbon atoms of both the quinoline and thiadiazole rings. The carbon attached to the chlorine atom would show a characteristic chemical shift. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the target compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be observable. |
| FT-IR Spectroscopy | Characteristic absorption bands for C=N, C-S, and C-Cl bonds, as well as the aromatic C-H and C=C stretching vibrations of the quinoline ring. |
Potential Biological Activities and Mechanism of Action
The hybridization of quinoline and chloro-thiadiazole moieties suggests a strong potential for both antimicrobial and anticancer activities.
Antimicrobial Activity
Quinoline and thiadiazole derivatives have been extensively reported to exhibit broad-spectrum antibacterial and antifungal activities.[5][14]
-
Plausible Mechanism of Action: The antimicrobial action could be multifactorial. The quinoline moiety might interfere with bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. The thiadiazole ring, with its electron-donating properties, could interact with key microbial enzymes or disrupt cell membrane integrity. The synergistic effect of both moieties could lead to enhanced antimicrobial potency.
Anticancer Activity
Both quinoline and 1,3,4-thiadiazole scaffolds are present in numerous anticancer agents.[9][15]
-
Plausible Mechanism of Action: The planar quinoline ring can intercalate into DNA, leading to cell cycle arrest and apoptosis.[8] Furthermore, quinoline derivatives are known to inhibit various protein kinases involved in cancer cell signaling pathways, such as the Ras/Raf/MEK/ERK pathway.[16] The thiadiazole moiety can also contribute to anticancer activity by inhibiting key enzymes or by coordinating with metal ions that are crucial for tumor growth.
Caption: Plausible anticancer signaling pathway targeted by quinoline-chloro-thiadiazole compounds.
In-Vitro Evaluation Protocols
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent.[17][18]
-
Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[20]
Conclusion and Future Directions
The synthesis and evaluation of quinoline-substituted chloro-thiadiazoles represent a promising avenue for the discovery of novel therapeutic agents. The rational combination of these two well-established pharmacophores provides a strong foundation for developing compounds with potent antimicrobial and anticancer activities. The hypothetical synthetic pathways and in-vitro evaluation protocols outlined in this guide offer a practical framework for researchers to explore this chemical space.
Future research should focus on the efficient synthesis and thorough characterization of a library of these hybrid molecules with diverse substitution patterns on both the quinoline and thiadiazole rings. Subsequent comprehensive in-vitro and in-vivo studies will be crucial to elucidate their specific mechanisms of action, identify lead compounds, and ultimately translate these promising molecular architectures into clinically valuable therapeutics.
References
- Jubie, S., et al. (2011). Design, synthesis and screening of quinoline-incorporated thiadiazole as a potential anticonvulsant. European Journal of Medicinal Chemistry, 46(9), 4469-4473.
- de Oliveira, R. S., et al. (2021). Synthesis of hybrids thiazole–quinoline, thiazole–indole and their analogs: in vitro anti-proliferative effects on cancer cell lines, DNA binding properties and molecular modeling. New Journal of Chemistry, 45(3), 1461-1476.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
- Taha, M., et al. (2019). Synthesis of Novel Quinoline-Based Thiadiazole, Evaluation of Their Antileishmanial Potential and Molecular Docking Studies. Bioorganic Chemistry, 84, 329-338.
- Bhat, M. A., et al. (2011). 3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives: synthesis, characterization and anti-microbial activity. European Journal of Medicinal Chemistry, 46(9), 4576-4582.
- Gomha, S. M., et al. (2023). 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance. Current Medicinal Chemistry, 30(1), 1-2.
- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
-
Wikipedia. (2024). Quinoline. In Wikipedia. Retrieved from [Link]
- Li, W., et al. (2019). Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1083-1096.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- US Patent 2,891,961 A, Process for preparing 2-amino-5-mercapto-1, 3, 4-thiadiazole.
- Mishra, P., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. International Journal of Pharmaceutical Sciences and Research, 13(7), 2736-2743.
- Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Structure Elucidation in Organic Chemistry (pp. 397-462).
- Abbas, S. Y., et al. (2021). Novel structural hybrids of quinoline and thiazole moieties: Synthesis and evaluation of antibacterial and antifungal activities with molecular modeling studies. Bioorganic Chemistry, 110, 104803.
-
Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]
- Gürsoy, E. A., & Karali, N. (2003). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives with anticonvulsant activity. Archiv der Pharmazie, 336(7), 347-352.
- Mishra, P., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. International journal of health sciences, 6(S4), 1023-1035.
- Silva, A. M. S., & Pinto, D. C. G. A. (2012). NMR Structural Characterization of Oxygen Heterocyclic Compounds. In Atta-ur-Rahman (Ed.), Structure Elucidation in Organic Chemistry (pp. 211-268).
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Topics in Medicinal Chemistry, 18(1), 1-2.
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
- Gürsoy, E. A., & Karali, N. (2003).
- Tshuva, E. Y., & Miller, Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50821.
- El-Sayed, M. A., et al. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Bioorganic & Medicinal Chemistry, 103, 117681.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Szántay, C., et al. (2013). Ultrahigh-Resolution Homo- and Heterodecoupled 1H and TOCSY NMR Experiments. Analytical Chemistry, 85(1), 163-167.
- Kumar, A., et al. (2022). Pharmacological Potential of Quinoline Derivatives.
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48(suppl_1), 5-16.
- El-Naggar, M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(51), 30462-30482.
- Al-Ostath, A. I. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(6), 14359-14368.
- Hassan, A. A., et al. (2005).
- Ben Hadda, T., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC advances, 12(45), 29285-29295.
-
U.S. National Library of Medicine. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. In PubMed. Retrieved from [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
- de Oliveira, C. S. A., et al. (2018). Quinoline-Substituted 1,2,3-Triazole-Based Molecules, As Promising Conjugated Hybrids in Biomedical Research. Juniper Online Journal of Case Studies, 7(4), 555718.
- Barbu, B. E., et al. (2002). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry, 45(1), 235-238.
- Maccallini, C., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 29(1), 1-2.
- Abouzid, K. M., et al. (2016). Quinoline-based small molecules as effective pro-apoptotic agents in cancer therapy. Journal of American Science, 12(5), 10-21.
- Wu, J., et al. (2020). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
- Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1545-1566.
- El-Sayed, M. A., et al. (2022). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 27(1), 1-2.
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. Novel structural hybrids of quinoline and thiazole moieties: Synthesis and evaluation of antibacterial and antifungal activities with molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. researchgate.net [researchgate.net]
- 14. 3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives: synthesis, characterization and anti-microbial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jofamericanscience.org [jofamericanscience.org]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. atcc.org [atcc.org]
Methodological & Application
Application Notes and Protocols for 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline is a novel chemical entity. As of the date of this document, specific peer-reviewed data on its biological activity and mechanism of action are not extensively available in the public domain. The following application notes and protocols are therefore constructed based on a synthesis of established knowledge regarding the anticancer properties of its constituent chemical scaffolds: the quinoline and the 1,3,4-thiadiazole moieties. The proposed mechanism of action is a hypothesis derived from the activities of structurally related compounds and should be empirically validated.
Introduction and Scientific Context
The confluence of privileged heterocyclic scaffolds in a single molecular entity is a cornerstone of modern medicinal chemistry for the development of multi-targeted therapeutic agents. The structure of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline combines two such pharmacophores: the quinoline ring system and the 1,3,4-thiadiazole core.
-
Quinoline Derivatives: This scaffold is integral to numerous therapeutic agents, and in oncology, its derivatives are known to exhibit a wide array of antitumor activities. These mechanisms include the inhibition of tyrosine kinases (e.g., c-Met, EGFR), topoisomerases, and tubulin polymerization, as well as DNA intercalation.[1][2][3]
-
1,3,4-Thiadiazole Derivatives: This five-membered heterocycle is recognized as a versatile building block in anticancer drug design.[4] Its derivatives have been reported to act as inhibitors of key enzymes such as carbonic anhydrase, histone deacetylases, and various kinases, and are also known to interfere with DNA replication and induce apoptosis.[5][6]
The synergistic combination of these two moieties in 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline suggests a high potential for potent and possibly multi-faceted anticancer activity.
Proposed Mechanism of Action: Inhibition of the c-Met Signaling Pathway
Based on the established activity of numerous quinoline-based compounds as tyrosine kinase inhibitors, a plausible and testable hypothesis for the mechanism of action of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline is the inhibition of the c-Met (hepatocyte growth factor receptor) signaling pathway.[7][8] The c-Met pathway is a critical regulator of cell proliferation, survival, migration, and invasion, and its dysregulation is a hallmark of many human cancers.[8]
Inhibition of c-Met by 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline would block the downstream activation of pro-survival and pro-proliferative signaling cascades, most notably the PI3K/AKT/mTOR and MAPK pathways. This would ultimately lead to cell cycle arrest and the induction of apoptosis in c-Met-dependent cancer cells.
Figure 1: Proposed mechanism of action for 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline.
Data Presentation: Quantifying Anticancer Potency
The primary metric for quantifying the cytotoxic or cytostatic effect of an anticancer agent is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit a biological process (e.g., cell proliferation) by 50%. Data should be presented in a clear, tabular format, including a known anticancer drug as a positive control.
Table 1: Example Data Template for Cytotoxicity of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline
| Cancer Cell Line | Tissue of Origin | 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline IC50 (µM) | Positive Control (e.g., Crizotinib) IC50 (µM) |
|---|---|---|---|
| MKN-45 | Gastric Carcinoma | Experimental Value | Experimental Value |
| U-87 MG | Glioblastoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| PC-3 | Prostate Carcinoma | Experimental Value | Experimental Value |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| Note: The data presented above are for illustrative purposes. Actual values must be determined experimentally. |
Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline.
General Experimental Workflow
A logical progression of experiments is crucial for characterizing a novel compound. The workflow should begin with broad cytotoxicity screening, followed by more detailed mechanistic assays.
Figure 2: General experimental workflow for in vitro compound evaluation.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of the compound on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)[10]
-
96-well flat-bottom plates
-
5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline (test compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the test compound in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is ≤ 0.5%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include wells for vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.[11]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[12]
-
Solubilization: Add 100 µL of solubilization buffer to each well. Mix thoroughly to dissolve the formazan crystals. Incubate at room temperature in the dark for at least 2 hours.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell line(s)
-
6-well plates
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[15]
-
Data Interpretation:
-
Annexin V(-) / PI(-): Viable cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
Protocol 3: Western Blot Analysis of c-Met Pathway Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway, thereby providing mechanistic insights.[16][17] This protocol focuses on assessing the effect of the test compound on the phosphorylation of c-Met, AKT, and ERK.
Materials:
-
Cancer cell line(s)
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells grown in 6-well or 10 cm plates with the test compound at desired concentrations for a specified time (e.g., 2, 6, 24 hours). Wash cells with cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[18]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[18]
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C with gentle shaking.[18]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To probe for total protein or loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed.[17]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on protein activation.
Conclusion and Future Directions
The quinoline-thiadiazole scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline. Should this compound demonstrate significant cytotoxic activity and modulate the c-Met pathway as hypothesized, further studies would be warranted. These could include enzymatic kinase assays to confirm direct inhibition of c-Met, cell cycle analysis, and ultimately, evaluation in preclinical in vivo cancer models.
References
-
Vaidya, A. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]
-
Cimino, A. et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals. Available at: [Link]
-
Sławiński, J. et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. Available at: [Link]
-
Kumar, D. et al. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS. Available at: [Link]
-
Keri, R.S. et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
-
Khan, I. et al. (2022). Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS Omega. Available at: [Link]
-
Akar, S. et al. (2020). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Authorea. Available at: [Link]
-
Singla, R.K. et al. (2010). Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. Orbital: The Electronic Journal of Chemistry. Available at: [Link]
-
Kumar, A. et al. (2022). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. IntechOpen. Available at: [Link]
-
Gorniak, P. et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at: [Link]
- Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology.
-
Khan, I. et al. (2022). Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS Omega. Available at: [Link]
-
Zhidkova, E.M. et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. ResearchGate. Available at: [Link]
-
Musso, L. et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]
-
Chen, Y-F. et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences. Available at: [Link]
-
MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Available at: [Link]
-
National Cancer Institute. (2024). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]
- Journal of Cardiovascular Disease Research. (2020). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs.
-
Wikipedia. (n.d.). c-Met inhibitor. Retrieved from [Link]
-
ResearchGate. (2019). In-vitro Models in Anticancer Screening. Available at: [Link]
-
van Meerloo, J. et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. Available at: [Link]
-
Singh, R. et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
ACS Publications. (2011). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent. Journal of Medicinal Chemistry. Available at: [Link]
-
Smalley, K.S.M. et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]
-
Turkish Society of Radiology. (2020). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. Retrieved from [Link]
-
Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Available at: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
University of Massachusetts Chan Medical School. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved from [Link]
-
ResearchGate. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Available at: [Link]
Sources
- 1. ijmphs.com [ijmphs.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. atcc.org [atcc.org]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. medium.com [medium.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline as a Novel Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Molecular Hybrid for Combating Antimicrobial Resistance
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. The conjugation of a quinoline moiety, a pharmacophore known for its DNA gyrase inhibitory activity, with a 1,3,4-thiadiazole ring, a versatile scaffold exhibiting a broad spectrum of biological activities, presents a promising strategy in the design of new antimicrobial drugs.[1][2][3] This document provides a comprehensive guide to the application of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline , a novel molecular hybrid, as a potential antimicrobial agent. These notes and protocols are designed to be a foundational resource for researchers initiating investigations into this compound, offering both theoretical insights and practical methodologies.
The rationale behind this molecular design lies in the synergistic potential of its constituent parts. The quinoline core has been a cornerstone in the development of antibacterial agents, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[2][3][4] The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological properties, including antibacterial, antifungal, and antiviral activities.[1] The inclusion of a chloro-substituent on the thiadiazole ring is a strategic modification intended to enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cellular uptake and target engagement.
These application notes will guide the user through the essential in vitro and preclinical evaluation of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline, from initial antimicrobial susceptibility testing to preliminary safety and efficacy assessments.
Proposed Mechanism of Action: A Dual-Targeting Approach
While the precise mechanism of action for 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline awaits empirical validation, a plausible hypothesis based on its structural components involves a dual-targeting strategy. The quinoline scaffold likely directs the molecule to inhibit bacterial DNA gyrase and/or topoisomerase IV, disrupting DNA replication and leading to bacterial cell death. Simultaneously, the 1,3,4-thiadiazole moiety could contribute to the overall antimicrobial effect through various potential mechanisms, such as inhibition of other essential enzymes or disruption of the bacterial cell membrane. For fungal pathogens, the mechanism may involve the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is a common target for azole antifungals.[2][4]
Diagram: Proposed Dual-Target Mechanism of Action
Caption: Proposed dual-target mechanism of action for the antimicrobial agent.
Synthesis of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline
Diagram: Proposed Synthetic Pathway
Caption: A plausible synthetic route for the target antimicrobial compound.
Experimental Protocols
Protocol 1: In Vitro Antimicrobial Susceptibility Testing
The initial evaluation of a novel antimicrobial agent involves determining its spectrum of activity and potency. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the MIC of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline against a panel of clinically relevant bacterial and fungal strains.
Materials:
-
5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline (stock solution in DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline stock solution in the appropriate broth in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well containing the compound dilutions.
-
Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Presentation:
| Microorganism | Gram Stain/Type | MIC of Test Compound (µg/mL) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus | Gram-positive | [Experimental Value] | [Experimental Value] |
| Escherichia coli | Gram-negative | [Experimental Value] | [Experimental Value] |
| Pseudomonas aeruginosa | Gram-negative | [Experimental Value] | [Experimental Value] |
| Candida albicans | Yeast | [Experimental Value] | [Experimental Value] |
Protocol 2: In Vitro Cytotoxicity Assay
Assessing the cytotoxicity of a novel compound against mammalian cells is a critical step in early drug development to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Objective: To evaluate the cytotoxicity of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline against a human cell line.
Materials:
-
5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline (stock solution in DMSO)
-
Human cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline in the cell culture medium.
-
Replace the old medium with the medium containing the compound dilutions and incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation:
| Cell Line | IC₅₀ of Test Compound (µM) |
| HEK293 | [Experimental Value] |
| HepG2 | [Experimental Value] |
Protocol 3: In Vivo Efficacy in a Murine Infection Model
Animal models are essential for evaluating the in vivo efficacy of a new antimicrobial agent. The murine thigh infection model is a well-established model for assessing the activity of antibacterial agents.
Objective: To determine the in vivo efficacy of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline in a murine thigh infection model.
Materials:
-
5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline formulated for in vivo administration
-
Mice (e.g., BALB/c)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cyclophosphamide (for inducing neutropenia)
-
Anesthetic
-
Sterile saline
-
Homogenizer
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide to the mice to induce a neutropenic state, making them more susceptible to infection.
-
-
Infection:
-
Inject a specific inoculum of the bacterial strain into the thigh muscle of the mice.
-
-
Treatment:
-
At a predetermined time post-infection, administer 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline at various doses via a suitable route (e.g., intraperitoneal, oral).
-
Include a vehicle control group and a positive control antibiotic group.
-
-
Assessment of Bacterial Burden:
-
At 24 hours post-treatment, euthanize the mice and aseptically remove the infected thigh muscle.
-
Homogenize the tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Data Analysis:
-
Compare the bacterial burden in the treated groups to the control group to determine the efficacy of the compound.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Log₁₀ CFU/gram of tissue (± SD) |
| Vehicle Control | - | [Experimental Value] |
| 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline | [Dose 1] | [Experimental Value] |
| 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline | [Dose 2] | [Experimental Value] |
| Positive Control Antibiotic | [Effective Dose] | [Experimental Value] |
Concluding Remarks and Future Directions
The application notes and protocols provided herein offer a structured framework for the initial investigation of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline as a novel antimicrobial agent. The successful execution of these experiments will provide crucial data on the compound's antimicrobial spectrum, potency, and preliminary safety profile. Positive outcomes from these in vitro and in vivo studies would warrant further preclinical development, including pharmacokinetic and pharmacodynamic studies, and more extensive toxicological evaluations. The unique combination of the quinoline and 1,3,4-thiadiazole pharmacophores holds significant promise for the development of a new class of antimicrobial agents to address the urgent global challenge of antimicrobial resistance.
References
-
Ayrim, N. B., Abdula, A. M., Baker, S. M., Mohsen, G. L., Rodhan, W. F., & Rasheed, A. H. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][3][4]thiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate. [Link]
-
Çavuşoğlu, R., Acar, Ç., & Acar, U. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]
-
Jadhav, S. B., et al. (2011). 3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives: synthesis, characterization and anti-microbial activity. PubMed. [Link]
-
Li, Y., et al. (2021). Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. PMC. [Link]
Sources
- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
protocol for molecular docking of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline with target proteins
Application Note & Protocol
A Validated Protocol for the Molecular Docking of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinoline and 1,3,4-thiadiazole heterocyclic nuclei are prominent scaffolds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][2] This application note provides a comprehensive, field-proven protocol for the molecular docking of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline, a representative of this class, with its target proteins. We move beyond a simple list of steps to explain the critical reasoning behind each phase of the protocol, ensuring scientific robustness and reproducibility. The workflow is designed as a self-validating system, incorporating redocking procedures to confirm the accuracy of the computational model. This guide will utilize the widely adopted AutoDock Vina software for the docking simulation and visualization tools like Discovery Studio for analysis, making it accessible to a broad range of researchers in drug discovery.
Principle of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[3] The primary objective is to predict the binding mode and affinity, which is often represented by a scoring function that estimates the free energy of binding. A lower, more negative binding energy value typically indicates a more stable protein-ligand complex.[4] The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and ranking them, providing invaluable insights for structure-based drug design.[2]
Overall Workflow
The entire molecular docking process can be visualized as a sequential workflow, beginning with data acquisition and preparation, followed by the docking simulation, and concluding with rigorous analysis and validation.
Sources
- 1. Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. currentscience.info [currentscience.info]
- 3. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 4. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline
Welcome to the dedicated technical support guide for the synthesis of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we address common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you improve reaction yields and ensure product purity.
The synthesis of this molecule involves the convergence of two key heterocyclic systems: quinoline and 1,3,4-thiadiazole. The challenges in this multi-step process often lie in the cyclization to form the thiadiazole ring and the subsequent chlorination, both of which require careful control of reaction conditions to prevent side reactions and degradation.
Proposed Synthetic Pathway
The most common and logical approach to synthesizing the target compound begins with a commercially available quinoline precursor, quinoline-5-carboxylic acid. The pathway involves the formation of a 2-amino-1,3,4-thiadiazole intermediate, followed by a Sandmeyer-type reaction to install the chloro substituent.
Caption: General two-step synthesis workflow.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis. Each issue is analyzed by probable cause and a corresponding solution, grounded in chemical principles.
Question 1: My yield for the first step, the synthesis of 5-(quinolin-5-yl)-1,3,4-thiadiazol-2-amine (Intermediate C), is consistently low (<40%). What's going wrong?
Answer: Low yield in this cyclization step is a common hurdle. The reaction involves the condensation of quinoline-5-carboxylic acid with thiosemicarbazide, followed by an acid-catalyzed cyclodehydration. The issue typically stems from either incomplete reaction or degradation.
-
Probable Cause 1: Inefficient Cyclodehydration.
-
Explanation: Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation, acting as both a solvent and a powerful dehydrating agent. Insufficient heating or a short reaction time can lead to incomplete conversion of the acylthiosemicarbazide intermediate.
-
Solution:
-
Ensure Anhydrous Conditions: Moisture will consume the POCl₃, reducing its effectiveness. Use oven-dried glassware and freshly distilled POCl₃.
-
Optimize Reaction Time & Temperature: The reaction typically requires refluxing for several hours.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.
-
Stoichiometry: While POCl₃ is often used as the solvent, ensure a significant excess is present to drive the reaction to completion.
-
-
-
Probable Cause 2: Difficult Work-up and Product Loss.
-
Explanation: The work-up for this reaction involves quenching the excess POCl₃, which is highly exothermic and must be done carefully by pouring the reaction mixture onto crushed ice. The product precipitates upon neutralization. If the pH is not carefully controlled, or if the product has some solubility in the aqueous layer, significant loss can occur.
-
Solution:
-
Controlled Quenching: Add the reaction mixture slowly to a large volume of ice water with vigorous stirring to dissipate heat.
-
Careful Neutralization: After the POCl₃ is hydrolyzed, neutralize the acidic solution slowly with a concentrated base (e.g., KOH or NH₄OH) while keeping the mixture cool in an ice bath. The target pH for precipitation is typically between 6-7.[1] Check the pH frequently.
-
Maximize Precipitation: Allow the neutralized mixture to stir in the cold for an extended period (e.g., 1-2 hours) to ensure complete precipitation before filtering. Wash the collected solid thoroughly with cold water to remove inorganic salts.
-
-
Question 2: The Sandmeyer reaction to produce the final chlorinated product (D) is giving me a complex mixture of byproducts and a low yield of the desired compound.
Answer: The Sandmeyer reaction is notoriously sensitive. It involves the diazotization of the 2-amino group followed by a copper(I)-catalyzed substitution with chloride. Success hinges on precise temperature control and the stability of the intermediate diazonium salt.
-
Probable Cause 1: Decomposition of the Diazonium Salt.
-
Explanation: Diazonium salts are thermally unstable. If the temperature during diazotization (addition of NaNO₂) or during the subsequent addition to the CuCl solution rises above 5-10 °C, the salt will decompose, primarily reacting with water to form a hydroxy-thiadiazole byproduct and releasing nitrogen gas.
-
Solution:
-
Strict Temperature Control: Maintain the temperature of the amine solution in concentrated HCl strictly between 0 and 5 °C throughout the dropwise addition of the aqueous sodium nitrite solution. Use an ice-salt bath for effective cooling.
-
Slow Addition: Add the NaNO₂ solution very slowly, ensuring the temperature does not spike. A slight excess of nitrous acid is needed, which can be tested for with starch-iodide paper (should turn blue). Avoid a large excess, as it can lead to side reactions.
-
-
-
Probable Cause 2: Inefficient Substitution with Chloride.
-
Explanation: The catalytic activity of the copper(I) chloride is crucial. If the catalyst is inactive or if the diazonium salt is added too quickly, competing reactions can dominate.
-
Solution:
-
Use Freshly Prepared CuCl: Prepare the CuCl solution just before use if possible. Ensure it is fully dissolved in concentrated HCl to form the active tetrachlorocuprate(I) complex ([CuCl₄]³⁻).
-
Controlled Addition: Add the cold diazonium salt solution to the CuCl solution dropwise or in small portions, allowing the nitrogen evolution to proceed at a controlled rate. Vigorous bubbling indicates the reaction is proceeding, but if it becomes too rapid, slow the addition rate.
-
Post-Reaction Heating: After the addition is complete and the initial effervescence has subsided, it is often beneficial to allow the mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) to drive the substitution to completion.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the formation of the 1,3,4-thiadiazole ring from a carboxylic acid and thiosemicarbazide?
A1: The reaction proceeds through two main stages. First, the carboxylic acid is activated (in this case, likely by POCl₃ to form an acyl chloride or pyrophosphate in situ), which then undergoes nucleophilic attack by the terminal hydrazine nitrogen (N4) of thiosemicarbazide to form an N-acylthiosemicarbazide intermediate. In the second stage, the strong acid and dehydrating agent (POCl₃) catalyzes an intramolecular cyclodehydration. The sulfur atom attacks the carbonyl carbon, and subsequent elimination of water results in the formation of the stable, aromatic 1,3,4-thiadiazole ring.
Caption: Mechanism of 1,3,4-thiadiazole formation.
Q2: Are there alternative chlorination methods besides the Sandmeyer reaction?
A2: Yes, but they require a different intermediate. If you synthesize the 5-(quinolin-5-yl)-1,3,4-thiadiazole-2-thiol (by reacting the carboxylic acid with thiocarbohydrazide followed by cyclization, or by reacting a dithiocarbazate with the acid chloride), the resulting thiol group can be converted to a chloro group. This can be achieved using chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). However, these reagents are often much harsher and less selective than the Sandmeyer conditions and can potentially lead to degradation of the quinoline ring system, making the Sandmeyer route from the 2-amino precursor generally more reliable for this specific substrate.
Q3: My final product appears as a tan or brownish powder, not the expected white or off-white solid. What causes this discoloration?
A3: This is common and usually due to trace impurities. Potential sources include:
-
Residual Copper Salts: Even after work-up, trace amounts of copper from the Sandmeyer catalyst can remain, imparting a color. Washing the crude product with a dilute ammonia solution or a solution of EDTA can help chelate and remove residual copper.
-
Phenolic Byproducts: As mentioned in the troubleshooting section, minor decomposition of the diazonium salt can form the corresponding 2-hydroxy-1,3,4-thiadiazole. These phenolic compounds are often easily oxidized to form colored impurities.
-
Tar-like Impurities: If any part of the synthesis involved harsh acidic and heating conditions (especially if the quinoline ring itself was synthesized via a Skraup reaction), trace tar-like polymers can persist.[2]
A final recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture like DMF/water) is essential for purification and color improvement. The use of activated charcoal during recrystallization can also be effective at removing colored impurities.
Q4: What analytical techniques are essential to confirm the identity and purity of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline?
A4: A combination of spectroscopic methods is required for unambiguous structure confirmation:
-
¹H NMR: Will confirm the presence of the quinoline ring protons with their characteristic chemical shifts and coupling patterns. The disappearance of the -NH₂ signal from the intermediate is a key indicator.
-
¹³C NMR: Will show the correct number of carbon signals corresponding to the quinoline and thiadiazole rings.
-
Mass Spectrometry (MS): This is critical. It should show the correct molecular ion peak (M⁺). Furthermore, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), you must observe a characteristic M+2 peak that is approximately one-third the intensity of the M⁺ peak.[3]
-
Infrared (IR) Spectroscopy: Useful for tracking the reaction's progress. You would look for the disappearance of the N-H stretching bands (around 3300 cm⁻¹) of the 2-amino intermediate.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the molecular formula (C₁₁H₆ClN₅S) to confirm purity.
Optimized Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.
Protocol 1: Synthesis of 5-(Quinolin-5-yl)-1,3,4-thiadiazol-2-amine (Intermediate C)
| Parameter | Value/Reagent | Molar Eq. | Notes |
| Starting Material | Quinoline-5-carboxylic acid | 1.0 | Ensure it is dry. |
| Reagent | Thiosemicarbazide | 1.1 | A slight excess is used. |
| Solvent/Catalyst | Phosphorus Oxychloride (POCl₃) | ~10-15 vol | Acts as solvent and dehydrating agent. |
| Temperature | Reflux (~110 °C) | - | |
| Reaction Time | 4-6 hours | - | Monitor by TLC (e.g., 10% MeOH in DCM). |
| Typical Yield | 65-80% | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a base trap (to neutralize HCl fumes), add quinoline-5-carboxylic acid (1.0 eq) and thiosemicarbazide (1.1 eq).
-
Carefully add phosphorus oxychloride (10-15 volumes) to the flask in a fume hood.
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic.
-
Once the addition is complete and the exotherm has subsided, cool the beaker in an ice bath. Slowly neutralize the solution to pH 6-7 by adding concentrated potassium hydroxide solution or ammonium hydroxide.
-
A precipitate will form. Stir the suspension in the ice bath for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude product, which can be recrystallized from ethanol or DMF/water if necessary.
Protocol 2: Synthesis of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline (Final Product D)
| Parameter | Value/Reagent | Molar Eq. | Notes |
| Starting Material | Intermediate C | 1.0 | Finely powdered. |
| Reagent 1 | Sodium Nitrite (NaNO₂) | 1.2 | Dissolved in a minimum of cold water. |
| Reagent 2 | Copper(I) Chloride (CuCl) | 1.2 | Dissolved in concentrated HCl. |
| Solvent | Concentrated HCl | ~10-15 vol | |
| Temperature | 0-5 °C | - | Critical for diazotization step. |
| Reaction Time | 2-3 hours | - | |
| Typical Yield | 50-65% | - |
Procedure:
-
Diazotization:
-
Suspend the 5-(quinolin-5-yl)-1,3,4-thiadiazol-2-amine (1.0 eq) in concentrated hydrochloric acid (~10 volumes) in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.2 eq) in a minimum amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C. A clear diazonium salt solution should form. Stir for an additional 20 minutes in the cold.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (~5 volumes) and cool it to 0-5 °C.
-
Slowly add the freshly prepared cold diazonium salt solution to the cold CuCl solution with stirring.
-
Vigorous nitrogen evolution will occur. Control the rate of addition to keep the frothing manageable.
-
After the addition is complete, allow the mixture to stir and slowly warm to room temperature over 1-2 hours. Then, heat the mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.
-
-
Work-up:
-
Pour the reaction mixture into a large volume of water.
-
A precipitate should form. If the product is oily, it may solidify upon stirring.
-
Neutralize the solution with a base (e.g., sodium carbonate or ammonia solution) to precipitate any remaining product.
-
Collect the crude solid by vacuum filtration. Wash the solid with water until the filtrate is neutral.
-
Dry the crude product. Purify by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol.
-
References
- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
-
Moss, S. F., & Taylor, D. R. (1982). Thiadiazoles and thiadiazolines. Part 3. Synthesis of triazol-3-yl-Δ2-1,3,4-thiadiazolines and a new synthesis of unsymmetrical 2,5-di-substituted 1,3,4-thiadiazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. (n.d.). Molecules. Available at: [Link]
-
Ayrim, N. B., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[4][5][6]thiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2025). ResearchGate. Available at: [Link]
-
Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors. (2021). Russian Journal of General Chemistry. Available at: [Link]
-
Dulare, R. (2025). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). Molecules. Available at: [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). Molecules. Available at: [Link]
- Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.
-
Barbosa, G. A. D., & de Aguiar, A. P. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Available at: [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). Molecules. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiadiazoles and thiadiazolines. Part 3. Synthesis of triazol-3-yl-Δ2-1,3,4-thiadiazolines and a new synthesis of unsymmetrical 2,5-di-substituted 1,3,4-thiadiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
common side products in 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline synthesis and their removal
Welcome to the dedicated technical support guide for the synthesis of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this multi-step synthesis. We will address common challenges, from unexpected analytical results to low yields, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Section 1: Troubleshooting Guide
This section is structured to address specific problems you may encounter during your synthesis.
Question 1: My final product's mass spectrum shows a significant peak corresponding to the desired mass minus chlorine plus an oxygen and hydrogen (M-Cl+OH). What is this impurity and how do I prevent it?
Answer: This is a classic and highly common issue. The observed impurity is almost certainly the hydrolyzed product, 5-(5-oxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)quinoline, which exists in tautomeric equilibrium with its 5-hydroxy counterpart.
Causality: The carbon atom at the 5-position of the chloro-thiadiazole ring is highly electrophilic. It is susceptible to nucleophilic attack by water, which can be introduced during the reaction workup (e.g., quenching with water or aqueous bicarbonate) or from residual moisture in solvents. The C-Cl bond is a relatively good leaving group in this heterocyclic system, leading to a facile substitution reaction.
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure all solvents and reagents for the final chlorination and subsequent workup steps are rigorously dried. Use of freshly distilled solvents or those dried over molecular sieves is recommended.
-
Non-Aqueous Workup: If possible, opt for a non-aqueous workup. After the reaction, the solvent can be removed under reduced pressure, and the residue can be directly subjected to purification via dry-loading onto a silica gel column.
-
Controlled Quenching: If an aqueous quench is unavoidable, perform it at low temperatures (0 °C) and minimize the contact time. Immediately proceed to extraction with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to move the desired product away from the aqueous phase.
-
pH Control: Avoid basic conditions during workup. Hydroxide ions are much stronger nucleophiles than water and will accelerate the rate of hydrolysis significantly.
Question 2: The yield of my cyclization step to form the thiadiazole ring is low, and I'm isolating a large amount of the uncyclized N-(quinoline-5-carbonyl)hydrazine-1-carbothioamide intermediate. How can I drive the reaction to completion?
Answer: This indicates incomplete cyclodehydration of the acylthiosemicarbazide intermediate. The conversion of this intermediate to the 1,3,4-thiadiazole ring is a critical, and often challenging, step that requires potent dehydrating conditions.
Causality: The cyclization involves an intramolecular nucleophilic attack of the sulfur atom onto the carbonyl carbon, followed by the elimination of a water molecule. This process requires an acid catalyst or a strong dehydrating agent to proceed efficiently. Insufficiently harsh conditions will result in the recovery of the starting intermediate.
Troubleshooting & Optimization:
-
Choice of Cyclizing Agent: The choice of reagent is critical. While concentrated sulfuric acid can be effective, it can also lead to charring and other side reactions with a sensitive substrate like quinoline.[1][2] Phosphorus oxychloride (POCl₃) is often a superior choice as it acts as a powerful dehydrating agent.[3]
-
Reaction Temperature & Time: This reaction often requires elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature or slightly elevated temperatures, consider increasing the heat to reflux conditions (the specific temperature will depend on the solvent used, e.g., toluene or dioxane). Extending the reaction time can also improve conversion.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting acylthiosemicarbazide. Do not stop the reaction until this starting material is fully consumed.
Question 3: My LC-MS analysis shows an impurity with the same mass as my desired product, but with a different retention time. What could this be?
Answer: You are likely observing the formation of a structural isomer, specifically the 4-(quinolin-5-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole.
Causality: The acylthiosemicarbazide intermediate possesses two nucleophilic sites that can participate in cyclization: the sulfur atom and the terminal nitrogen atom.
-
Acid-Catalyzed Cyclization: Under acidic conditions (e.g., H₂SO₄, POCl₃), the reaction favors dehydration, leading to the desired 1,3,4-thiadiazole .[2]
-
Base-Catalyzed Cyclization: In the presence of a base (e.g., NaOH, KOH), the reaction proceeds via a different mechanism that favors the formation of the 1,2,4-triazole isomer, often with the elimination of H₂S if an oxidizing agent is present, or formation of a triazole-thione.[1][2][4]
Preventative Measures:
-
Strictly Acidic Conditions: Ensure your reaction medium is and remains acidic throughout the cyclization process. The use of reagents like POCl₃ or concentrated H₂SO₄ inherently satisfies this condition.
-
Avoid Basic Contamination: Be cautious of any potential sources of basicity in your reaction setup, which could inadvertently promote the undesired reaction pathway.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and logical synthetic pathway for 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline?
A common and reliable synthetic route begins with quinoline-5-carboxylic acid. The pathway involves four key transformations:
-
Acyl Chloride Formation: The carboxylic acid is converted to the more reactive quinoline-5-carbonyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.[5][6]
-
Acylthiosemicarbazide Synthesis: The acyl chloride is then reacted with thiosemicarbazide in a suitable solvent like THF or dichloromethane to form the key intermediate, N-(quinoline-5-carbonyl)hydrazine-1-carbothioamide.
-
Cyclodehydration: This intermediate is cyclized under strong acidic/dehydrating conditions (e.g., refluxing in POCl₃) to yield 5-(quinolin-5-yl)-1,3,4-thiadiazole-2-thiol or its amino equivalent, depending on the precise route.
-
Chlorination: The final chlorination step is performed to convert the 2-thiol or 2-amino group on the thiadiazole ring to the desired 2-chloro functionality. This can be a challenging step, often involving reagents like phosphorus pentachloride (PCl₅) or continued reaction with POCl₃.
Q2: What are the primary side products I should anticipate in this synthesis?
Beyond the hydrolysis product and the triazole isomer discussed in the troubleshooting section, you should also be aware of:
-
Unreacted Starting Materials: Quinoline-5-carboxylic acid, thiosemicarbazide.
-
Incomplete Cyclization: The N-(quinoline-5-carbonyl)hydrazine-1-carbothioamide intermediate.
-
Polymeric Materials/Tar: Particularly if the quinoline core is synthesized in-house via harsh methods like the Skraup synthesis, tar formation is a significant issue.[7][8]
Q3: What are the recommended methods for purifying the final product?
Purification can be challenging due to the similar polarity of the desired product and some key impurities.
-
Flash Column Chromatography: This is the most effective method. A gradient elution on silica gel, typically starting with a non-polar solvent system (e.g., 100% Hexane) and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, is recommended.
-
Recrystallization: If a high degree of purity is achieved after chromatography, recrystallization can be attempted to obtain crystalline material. Suitable solvent systems might include ethanol, isopropanol, or mixtures of ethyl acetate and hexane. Finding an effective solvent system may require screening.
-
Preparative HPLC: For obtaining highly pure samples for analytical or biological testing, reverse-phase preparative HPLC is an excellent, albeit more costly, option.
Section 3: Protocols & Data
Table 1: Common Side Products and Their Characteristics
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Signature (LC-MS) |
| Desired Product | 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline | 261.71 | [M+H]⁺ at m/z 262/264 (3:1 isotope pattern) |
| Hydrolysis Product | 5-(5-oxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)quinoline | 243.26 | [M+H]⁺ at m/z 244 |
| Triazole Isomer | 4-(quinolin-5-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole | 242.29 | [M+H]⁺ at m/z 243 |
| Uncyclized Intermediate | N-(quinoline-5-carbonyl)hydrazine-1-carbothioamide | 260.31 | [M+H]⁺ at m/z 261 |
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes the crude product is a solid or viscous oil after solvent removal from the reaction workup.
-
Prepare the Column: Select a silica gel column appropriately sized for the amount of crude material (typically a 40-100x mass ratio of silica to crude product).
-
Sample Loading:
-
Dry Loading (Recommended): Adsorb the crude material onto a small amount of silica gel or Celite by dissolving it in a minimal amount of a polar solvent (like methanol or DCM), adding the adsorbent, and evaporating the solvent until a free-flowing powder is obtained. This powder is then carefully loaded onto the top of the column bed.
-
Wet Loading: Dissolve the crude material in a minimal amount of the initial mobile phase or a slightly stronger solvent (e.g., dichloromethane) and inject it onto the column.
-
-
Elution:
-
Solvent System: A common system is a gradient of Ethyl Acetate (Solvent B) in Hexane (Solvent A).
-
Gradient:
-
Start with 100% Hexane for 2-3 column volumes (CV) to elute very non-polar impurities.
-
Gradually increase the concentration of Ethyl Acetate, for example, from 0% to 40% over 10-15 CV. The exact gradient should be optimized based on TLC analysis of the crude mixture.
-
-
-
Fraction Collection: Collect fractions and analyze them by TLC, staining with a suitable agent (e.g., potassium permanganate or UV light).
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline.
Section 4: Reaction Pathway & Side Product Visualization
The following diagram illustrates the primary synthetic route from the acylthiosemicarbazide intermediate and the formation of key side products.
Caption: Synthetic pathways from the acylthiosemicarbazide intermediate.
References
-
Kumar, A. et al. (2010). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 2(5), 463-475.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Turan-Zitouni, G. et al. (2018). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI Pharmaceuticals, 11(4), 123. [Link]
-
Metwally, M. A. et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-252.
-
Song, H. et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9139-9151. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
-
Ayrim, N. B. et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[1][3][9]thiadiazol-2-yl] derivatives as new antimicrobial agents. Journal of Physics: Conference Series, 1853, 012022. [Link]
-
Shawky, A. M. et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 2939–2951. [Link]
-
Rezki, N. et al. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 21(11), 1500. [Link]
-
Kucukguzel, I. et al. (2016). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Journal of Chemistry, 2016, 1-11. [Link]
-
Singh, P. et al. (2015). 3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives: synthesis, characterization and anti-microbial activity. Medicinal Chemistry Research, 24(5), 2271-2283. [Link]
-
ResearchGate. (n.d.). Reaction scope of cyclization of the thiosemicarbazide. Retrieved from [Link]
- Google Patents. (2019). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. CN107056038B.
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Guha, P. C., & De, S. C. (1925). Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society, Transactions, 127, 1215-1219. [Link]
-
Szymańska, E. et al. (2007). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR BIOLOGICAL ACTIVITY. Acta Poloniae Pharmaceutica, 64(3), 227-231.
-
Fassihi, A. et al. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. Chemistry Central Journal, 16(1), 1-14. [Link]
-
ResearchGate. (n.d.). Standard synthesis of quinoline-2-carbonyl chloride (2) together with 4-chloroquinoline-2-carbonyl chloride (3). Retrieved from [Link]
-
Popiołek, Ł. et al. (2018). Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid. Molecules, 23(10), 2636. [Link]
-
Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Retrieved from [Link]
-
Siddiqui, N. et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 226-247. [Link]
- Google Patents. (2018). Preparation method of 5-chloro-8-hydroxyquinoline. CN108610288A.
-
Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
Patsnap. (n.d.). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Retrieved from [Link]
-
Starchenkov, M. K. et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI Molecules, 27(19), 6667. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- Google Patents. (2021). Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same. KR20210104730A.
Sources
- 1. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors [mdpi.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Techniques for 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline Analogs
Welcome to the technical support center for the purification of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during the purification of this important class of heterocyclic compounds.
I. Introduction to Purification Challenges
The unique structural features of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline analogs, which combine a quinoline core with a chloro-substituted thiadiazole moiety, present a distinct set of purification challenges. These molecules often exhibit moderate to high polarity, a tendency for strong interactions with stationary phases in chromatography, and specific stability profiles that must be considered to ensure the integrity of the final compound. This guide will provide practical, evidence-based strategies to navigate these challenges effectively.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of your quinoline-thiadiazole analogs, providing step-by-step solutions and the scientific rationale behind them.
Chromatography Troubleshooting
Question 1: My compound is streaking or tailing significantly on the silica gel TLC plate and column. How can I improve the peak shape?
Answer:
Streaking is a common issue with nitrogen-containing heterocycles like quinolines due to their basic nature, which leads to strong interactions with the acidic silanol groups on the silica gel surface.[1] This can be addressed by:
-
Adding a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your mobile phase.[1]
-
Triethylamine (Et₃N): Typically, 0.1-1% (v/v) of triethylamine in your eluent is effective.
-
Ammonia Solution: A solution of 7N ammonia in methanol can also be used as a component of the mobile phase.
-
-
Switching the Stationary Phase: If a basic modifier is not sufficient or compatible with your compound, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1]
-
Reversed-Phase Chromatography (C18): This is often the method of choice for polar compounds. A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, can be very effective.[1]
-
Question 2: My compound is not eluting from the silica gel column, even with a highly polar solvent system like 100% ethyl acetate.
Answer:
This indicates a very strong interaction between your compound and the stationary phase, likely due to high polarity. Here's a systematic approach to address this:
-
Drastically Increase Mobile Phase Polarity: If you are using a standard normal-phase system (e.g., ethyl acetate/hexanes), you will need to switch to a much more polar mobile phase. A common choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.
-
Check for Compound Stability on Silica: Before scaling up your column, it's crucial to test the stability of your compound on silica gel. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you observe new spots, it indicates that your compound may be degrading on the silica. In this case, you should switch to a less acidic stationary phase like neutral alumina or opt for reversed-phase chromatography.
-
Employ Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography is often the most effective technique. The non-polar C18 stationary phase will have a weaker interaction with your polar compound, allowing it to elute with a polar mobile phase.
Question 3: I am observing co-elution of my desired product with a closely related impurity. How can I improve the separation?
Answer:
Improving the resolution between two closely eluting compounds requires optimizing the selectivity of your chromatographic system.
-
Optimize the Mobile Phase:
-
Solvent Selectivity: If you are using a binary solvent system (e.g., ethyl acetate/hexanes), try switching one of the solvents to change the selectivity. For instance, you could try a dichloromethane/methanol system.
-
Gradient Elution: A shallow gradient of the polar solvent can help to better separate compounds with similar retention factors.
-
-
Change the Stationary Phase: Different stationary phases will have different interactions with your compounds, which can be exploited to improve separation. If you are using silica, consider trying alumina or a bonded phase like diol or amino.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers much higher resolution than flash chromatography.
Crystallization Troubleshooting
Question 1: My compound "oils out" instead of crystallizing. What should I do?
Answer:
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solution is supersaturated. Here are some strategies to induce crystallization:
-
Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to dissolve the oil, and then allow it to cool slowly.
-
Slow Cooling: Rapid cooling often leads to the formation of an oil. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Scratching the Glass: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
-
Mixed Solvent System: If a single solvent is not working, a mixed solvent system can be effective. Dissolve your compound in a minimum amount of a "good" solvent (in which it is soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool slowly. A combination of methanol and dichloromethane has been used for the recrystallization of quinolinone-triazole hybrids.[2]
Question 2: I have very low recovery after recrystallization. How can I improve the yield?
Answer:
Low recovery can be due to several factors:
-
Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to dissolve your compound.
-
Compound Solubility: Your compound may have significant solubility in the solvent even at low temperatures. If this is the case, try a different solvent or a mixed solvent system.
-
Premature Crystallization: If your compound crystallizes too quickly during a hot filtration step, you can lose a significant amount of product. Ensure your funnel and receiving flask are pre-heated, and use a slight excess of solvent to prevent premature crystallization.
III. Frequently Asked Questions (FAQs)
Q1: What are the best starting points for choosing a purification method for 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline analogs?
A1: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.
-
For small-scale synthesis (<1 g) or for obtaining highly pure material for biological testing: Column chromatography is generally the preferred method due to its high resolving power. Start with a silica gel column and a mobile phase of ethyl acetate/hexanes, and adjust the polarity based on the TLC analysis. If the compound is very polar, consider reversed-phase HPLC.
-
For larger scale synthesis (>1 g) or for a crude product that is mostly the desired compound: Recrystallization is a more efficient method. You will need to screen for a suitable solvent or solvent system. Common solvents for recrystallization of quinoline derivatives include ethanol, methanol, and mixtures such as methanol/dichloromethane.[2]
Q2: How can I assess the purity of my final compound?
A2: A combination of techniques should be used to confidently assess the purity of your compound:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point that is consistent with literature values (if available) is a strong indicator of purity. Impurities will typically broaden the melting range and lower the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is one of the most powerful techniques for assessing purity. The absence of impurity peaks in the NMR spectrum is a very good sign of a pure compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity. A single sharp peak in the chromatogram is desired.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.
Q3: Are there any stability concerns I should be aware of when purifying these compounds?
A3: The 1,3,4-thiadiazole ring is generally stable under acidic conditions but can be susceptible to cleavage under strongly basic conditions.[3] Therefore, when using basic modifiers like triethylamine in your chromatography, it is advisable to use the minimum effective amount and not to let the compound sit on the column for an extended period. The chloro-substituent on the thiadiazole ring may also be susceptible to nucleophilic displacement under certain conditions, although this is less common during standard purification procedures. It is always a good practice to monitor for any degradation by TLC during the purification process.
IV. Data Tables and Protocols
Table 1: Recommended Solvent Systems for Column Chromatography
| Polarity of Compound | Stationary Phase | Recommended Mobile Phase System | Starting Gradient (v/v) |
| Low to Medium Polarity | Silica Gel | Ethyl Acetate / Hexanes | 10-20% Ethyl Acetate |
| Medium to High Polarity | Silica Gel | Dichloromethane / Methanol | 1-5% Methanol |
| High Polarity / Basic | Alumina (Neutral or Basic) | Ethyl Acetate / Hexanes or Dichloromethane / Methanol | 10-20% Ethyl Acetate or 1-5% Methanol |
| High Polarity | C18 (Reversed-Phase) | Acetonitrile / Water | 10-20% Acetonitrile |
Protocol 1: General Procedure for Column Chromatography
-
Prepare the Column: Dry pack the column with silica gel or alumina.
-
Prepare the Sample: Dissolve the crude product in a minimum amount of a suitable solvent (ideally the mobile phase or a more polar solvent).
-
Load the Column: Carefully load the sample onto the top of the column.
-
Elute the Column: Begin eluting with the chosen mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient is used.
-
Collect Fractions: Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Choose a Solvent: Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolve the Compound: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.
-
Add More Solvent: Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Cool Slowly: Allow the solution to cool slowly to room temperature.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool in an Ice Bath: Once crystals have started to form, cool the flask in an ice bath to maximize the yield.
-
Collect the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the Crystals: Dry the crystals in a vacuum oven or air dry them.
V. Visualizations
Diagram 1: Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification technique.
Diagram 2: Workflow for Troubleshooting Streaking in Chromatography
Caption: A workflow for addressing peak streaking during chromatographic purification.
VI. References
-
Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. (2022). BMC Chemistry, 16(1).
-
Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids. (2023). Biomolecules, 14(1), 29.
-
Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. (2021). Microchemical Journal, 168, 106438.
-
Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[4][5][6]thiadiazol-2-yl] derivatives as new antimicrobial agents. (2021). Journal of Physics: Conference Series, 1853(1), 012041.
-
Addressing challenges in the purification of quinoline derivatives. (2025). BenchChem.
-
Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. (2025). BenchChem.
-
Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (2018). Google Patents.
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). Journal of the Iranian Chemical Society, 20(2), 437-451.
-
Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations. (2024). BMC Chemistry, 18(1), 29.
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1435-1442.
-
Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules, 15(12), 9234-9245.
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2021). Molecules, 26(16), 4983.
-
Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem.
-
Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents. (2021). Molecules, 26(16), 4983.
-
Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (2003). Journal of Chromatography A, 1015(1-2), 121-128.
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2021). Molecules, 26(16), 4983.
-
Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 134.
-
Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. (2012). E-Journal of Chemistry, 9(3), 1277-1284.
-
The Evolving Landscape of Heterocycles in Drugs and Drug Candidates. (2014). Journal of Medicinal Chemistry, 57(8), 3181-3203.
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Food Chemistry, 179, 210-218.
-
Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals. (2005). Journal of Crystal Growth, 275(1-2), e1191-e1197.
-
Quinoline-thiazole-1,2,3 triazole hybrids: Synthesis, antimalarial, antimicrobial activity and molecular docking studies. (2024). Journal of Molecular Structure, 1301, 137351.
-
A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. (2024). Molecules, 29(8), 1739.
-
What are some practical ways to purify complex compounds other than column chromatography? (2017). Reddit.
-
Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. (2012). E-Journal of Chemistry, 9(3), 1277-1284.
-
Heterocycles in Medicinal Chemistry. (2020). Molecules, 25(16), 3775.
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Journal of Pharmaceutical Sciences, 6(2), 116-125.
-
Modern advances in heterocyclic chemistry in drug discovery. (2017). Chemical Society Reviews, 46(23), 7171-7193.
-
Understanding Compound Purification Practices. (2023). Moravek.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
troubleshooting poor reproducibility in biological assays with 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline
Technical Support Center: 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline
A Guide to Ensuring Reproducibility in Biological Assays
Welcome to the technical support center for 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this novel heterocyclic compound in their biological assays. Poor reproducibility can be a significant roadblock in research, leading to wasted time and resources.[1][2] This document provides a structured troubleshooting framework to help you identify and resolve common issues that may lead to variability in your experimental results.
The chemical structure, featuring a quinoline core linked to a chloro-substituted thiadiazole, suggests potential for diverse biological activities, likely through mechanisms involving kinase inhibition, disruption of protein-protein interactions, or modulation of nucleic acid-binding proteins.[3][4][5] However, this structural complexity can also present challenges in experimental handling and assay design.
This guide is organized into four key areas where variability often arises:
-
Compound Integrity & Handling
-
Assay Interference & Artifacts
-
Cell-Based Assay Parameters
-
Experimental Design & Data Interpretation
Section 1: Compound Integrity & Handling
The most fundamental source of irreproducibility is the compound itself.[6] Before troubleshooting complex biological parameters, it is crucial to verify the quality, concentration, and stability of your 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline stocks.
FAQ 1: My dose-response curve is inconsistent between experiments. Could my compound stock be the problem?
Answer: Yes, this is a very common cause of variability. Inconsistent results are often traced back to issues with compound solubility, stability, or storage.
Troubleshooting Steps:
-
Confirm Solubility: The quinoline and thiadiazole moieties confer a hydrophobic and planar nature to the molecule, which can lead to poor aqueous solubility.
-
Visual Inspection: When preparing your working solutions from a DMSO stock, visually inspect the aqueous media for any signs of precipitation (cloudiness, particulates). Do this against a dark background with good lighting.
-
Kinetic Solubility Assessment: If you suspect precipitation, perform a simple nephelometry or turbidimetric assay to determine the kinetic solubility limit in your specific assay buffer.[7][8] This will define the highest concentration you can reliably test without compound precipitation.
-
Solvent Choice: The compound is likely soluble in polar aprotic solvents like DMSO.[9] Ensure you are using high-purity, anhydrous DMSO for your master stock solution, as water absorption can cause your compound to precipitate upon freezing.[6]
-
-
Assess Stock Solution Stability: Repeated freeze-thaw cycles can degrade sensitive compounds.
-
Best Practice: Aliquot your master stock into single-use volumes and store them properly.[10][11][12] For a novel compound like this, storage at -80°C is recommended to minimize degradation.
-
Stability Test: To empirically test stability, compare the biological activity of a freshly prepared stock solution against an older, frequently used one. A rightward shift in the IC50/EC50 curve of the old stock suggests degradation. Analytical methods like HPLC can also be used to check for the appearance of degradation peaks over time.[13]
-
-
Verify Concentration: Pipetting errors, especially with viscous DMSO, or solvent evaporation can alter the concentration of your stock solution.[6][14]
-
Best Practice: Use positive displacement pipettes for accurate handling of DMSO.
-
Concentration Check: If you have access to analytical equipment, verify the concentration of your stock using techniques like HPLC with a UV detector, referencing a standard curve.
-
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO (≥99.9%) | Minimizes water absorption and subsequent compound precipitation during storage. |
| Storage | -80°C in small, single-use aliquots | Prevents degradation from repeated freeze-thaw cycles.[11] |
| Max DMSO in Assay | <0.5% (v/v) | High concentrations of DMSO can affect membrane permeability and cell health, confounding results.[15][16] |
| Working Solution | Prepare fresh daily from stock | Ensures consistent compound concentration and minimizes time for potential degradation or precipitation in aqueous buffer. |
Section 2: Assay Interference & Artifacts
Your compound may be interacting directly with the assay components rather than the biological target, leading to false-positive or false-negative results.[17][18] This is a known issue for heterocyclic and aromatic compounds.[19]
FAQ 2: I'm seeing activity in my biochemical assay, but it's not validating in a cell-based model. Could this be assay interference?
Answer: This is a classic sign of an assay artifact. The compound may be interfering with the detection method (e.g., fluorescence, luminescence) or forming aggregates that nonspecifically inhibit enzymes.
Troubleshooting Workflow:
Caption: A decision tree for diagnosing common assay interference mechanisms.
Recommended Protocols:
-
Test for Autofluorescence/Quenching:
-
Protocol: Prepare a dilution series of your compound in the assay buffer, without the target protein or detection reagents.
-
Measurement: Read the plate on the same instrument (e.g., fluorometer, spectrophotometer) using the same settings as your main experiment.
-
Interpretation: A dose-dependent increase or decrease in signal indicates that the compound itself is interfering with the optical detection method. This is common for aromatic ring systems like quinoline.
-
-
Test for Colloidal Aggregation:
-
Rationale: Many compounds, especially "flat" aromatic ones, can form colloidal aggregates at micromolar concentrations. These aggregates can sequester and denature proteins, leading to nonspecific inhibition.[19]
-
Protocol: Rerun your biochemical assay with the addition of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.
-
Interpretation: If the compound's inhibitory activity is substantially reduced or eliminated in the presence of the detergent, it is highly likely that the original activity was due to aggregation.
-
Section 3: Cell-Based Assay Parameters
Cell-based assays introduce a new layer of biological complexity, and with it, more potential sources of variability.[6][20][21]
FAQ 3: The cytotoxicity (or other phenotypic effect) of my compound varies significantly from day to day. What should I check?
Answer: Day-to-day variability in cell-based assays often points to inconsistent cell culture practices or unforeseen effects of the compound on the cells.
Key Factors to Standardize:
-
Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments. High-passage cells can exhibit phenotypic drift, altering their response to stimuli.[1][22]
-
Cell Seeding Density: Ensure that cells are seeded at the same density for every experiment and that they are in the logarithmic growth phase at the time of treatment. Over-confluent or sparse cultures will respond differently.
-
Serum Batch: Use the same lot of fetal bovine serum (FBS) for a set of related experiments. Different lots of FBS can contain varying levels of growth factors that may influence experimental outcomes.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma. Contamination can profoundly alter cell metabolism and response to treatment.
Protocol for a "Thaw-and-Use" Approach to Reduce Variability:
To maximize reproducibility, creating a large, quality-controlled frozen stock of cells is a highly effective strategy.[22]
-
Expansion: Grow a healthy culture of your cell line to a large volume.
-
Cryopreservation: Harvest the cells while they are in the mid-logarithmic growth phase and cryopreserve them in a large batch of single-use vials.
-
Quality Control (QC): Thaw one or two vials from this new cell bank and perform a standard experiment with your compound and controls. This validates the entire batch.
-
Experimental Use: For subsequent experiments, simply thaw a new vial from the QC-validated bank the day before plating. This eliminates variability arising from continuous cell passaging.[22]
Caption: Workflow for creating and using a validated cell bank to improve assay consistency.
Section 4: Experimental Design & Data Interpretation
The design of your dose-response experiment and the way you analyze the data are critical for obtaining reproducible results.[23][24]
FAQ 4: My IC50/EC50 values are shifting, even when my controls look stable. How can I improve my dose-response study design?
Answer: Shifting potency values can result from a poorly defined concentration range or inconsistent data normalization.
Best Practices for Dose-Response Experiments:
-
Define an Adequate Dose Range: Your concentration range should be wide enough to define both the top and bottom plateaus of the response curve. A common recommendation is to use a range that spans at least 10-fold above and below the expected EC50.[25]
-
Protocol: Start with a broad range (e.g., 1 nM to 100 µM) using a log or half-log dilution series. Once you have an approximate EC50, you can perform a narrower, more focused experiment around that value to refine it.
-
-
Use Appropriate Controls for Normalization:
-
0% Effect Control (Negative Control): This should be cells treated with the vehicle (e.g., 0.1% DMSO) only. This defines the baseline or bottom of your curve.
-
100% Effect Control (Positive Control): This should be a known standard compound that elicits a maximal response in your assay. This defines the top of your curve.
-
Normalization: Your data should be normalized to these controls. The formula is typically: % Activity = 100 * (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control)
-
-
Ensure Sufficient Replicates: Use at least triplicate wells for each concentration to assess intra-plate variability. The entire experiment should be repeated on at least three separate days to assess inter-plate reproducibility.[26]
| Design Parameter | Poor Practice | Best Practice | Rationale |
| Concentration Range | Narrow, linear dilutions | Wide (3-4 logs), logarithmic dilutions | Ensures capture of the full sigmoidal curve, including top and bottom plateaus.[24][25] |
| Replicates | Single point or duplicates | Triplicates or more | Allows for statistical analysis and identification of outliers within an assay plate. |
| Normalization | Normalizing to "untreated" only | Normalizing to vehicle (0%) and a positive control (100%) | Accounts for assay drift and ensures that the calculated % activity is accurate.[27] |
| Curve Fitting | Using default software settings | Constraining top/bottom of the curve based on controls; using a four-parameter logistic fit | Provides a more robust and accurate calculation of the EC50/IC50 value.[27] |
By systematically addressing these four key areas, you can diagnose and solve the root causes of poor reproducibility in your assays with 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline, leading to more robust and reliable scientific outcomes. For a deeper dive into assay development and troubleshooting, the NCBI Assay Guidance Manual is an invaluable resource.[28][29][30]
References
-
Chemical Storage - Environment, Health & Safety - University of Wisconsin–Madison. (n.d.). University of Wisconsin–Madison. Retrieved January 27, 2026, from [Link]
-
Dose-Response Information to Support Drug Registration. (1994). U.S. Food and Drug Administration. Retrieved January 27, 2026, from [Link]
-
Ansari, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved January 27, 2026, from [Link]
-
Assay Guidance Manual. (2004). National Center for Biotechnology Information, NIH. Retrieved January 27, 2026, from [Link]
-
Veres, K., et al. (2020). Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes. Biophysical Journal. Retrieved January 27, 2026, from [Link]
-
Dahlin, J. L., et al. (2022). Tackling assay interference associated with small molecules. Nature Reviews Drug Discovery. Retrieved January 27, 2026, from [Link]
-
Dhakane, V., et al. (2020). Quinoline containing thiazole and their biological activities. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Assay Troubleshooting. (n.d.). Molecular Biologist. Retrieved January 27, 2026, from [Link]
-
Handling and Storing Chemicals. (2018). Lab Manager. Retrieved January 27, 2026, from [Link]
-
Dahlin, J. L., et al. (2022). Tackling assay interference associated with small molecules. Request PDF on ResearchGate. Retrieved January 27, 2026, from [Link]
-
Nasution, F. R., et al. (2021). Effect of DMSO concentration on the quality of goat fetus fibroblast cell cultured in vitro. IOP Conference Series: Earth and Environmental Science. Retrieved January 27, 2026, from [Link]
-
Why can't I get reproducible results in cell based assays?. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Assay Guidance Manual Chapters. (n.d.). National Center for Biotechnology Information, NIH. Retrieved January 27, 2026, from [Link]
-
Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies. (2021). Clinical and Translational Science. Retrieved January 27, 2026, from [Link]
-
Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved January 27, 2026, from [Link]
-
Blog: How to Solve the Biological Research Reproducibility Problem. (2023). Almaden Genomics. Retrieved January 27, 2026, from [Link]
-
de Souza, N. C. M., & de Souza, C. T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. Retrieved January 27, 2026, from [Link]
-
E4 Dose-Response Information to Support Drug Registration. (1994). U.S. Food and Drug Administration. Retrieved January 27, 2026, from [Link]
-
How to Reduce Cell Culture Variability. (2018). Promega Connections. Retrieved January 27, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives Containing 1,3,4-Oxadiazole Moieties as Potential Antifungal Agents. (2023). Journal of Agricultural and Food Chemistry. Retrieved January 27, 2026, from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2019). Reproducibility and Replicability in Science. The National Academies Press. Retrieved January 27, 2026, from [Link]
-
Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 27, 2026, from [Link]
-
The Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. (2018). ResearchGate. Retrieved January 27, 2026, from [Link]
-
New in Assay Guidance Manual. (n.d.). National Center for Biotechnology Information, NIH. Retrieved January 27, 2026, from [Link]
-
Replication crisis. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Understanding and managing sources of variability in cell measurements. (n.d.). Insights.bio. Retrieved January 27, 2026, from [Link]
-
A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. Retrieved January 27, 2026, from [Link]
-
Setting up a Dose Response Protocol. (2024). Collaborative Drug Discovery Support. Retrieved January 27, 2026, from [Link]
-
Small Molecule Interference with Protein-Nucleic Acid Interactions. (n.d.). Creative Diagnostics. Retrieved January 27, 2026, from [Link]
-
Al-Ostath, A., et al. (2023). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. Retrieved January 27, 2026, from [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics. Retrieved January 27, 2026, from [Link]
-
Al-Ostath, A., et al. (2023). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC, NIH. Retrieved January 27, 2026, from [Link]
-
Proper Handling And Storage Of Biological Samples: Best Practices And Quality Control Measures. (n.d.). Needle.Tube. Retrieved January 27, 2026, from [Link]
-
Reproducibility: The science communities' ticking timebomb. Can we still trust published research?. (2022). Front Line Genomics. Retrieved January 27, 2026, from [Link]
-
Assay and Stability Testing. (n.d.). Kinam Park. Retrieved January 27, 2026, from [Link]
-
Harris, L. A., et al. (2018). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology. Retrieved January 27, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Phenomenex. Retrieved January 27, 2026, from [Link]
-
Automating Cell-Based Assays and Reducing Variability and Time to Results. (2023). BioPharm International. Retrieved January 27, 2026, from [Link]
-
Robust or Go Bust: An Introduction to the Assay Guidance Manual. (2021). YouTube. Retrieved January 27, 2026, from [Link]
-
El-Gogary, R. I., et al. (2020). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. PMC, NIH. Retrieved January 27, 2026, from [Link]
-
Solubility Assessment Service. (n.d.). Creative Biolabs. Retrieved January 27, 2026, from [Link]
Sources
- 1. almaden.io [almaden.io]
- 2. Replication crisis - Wikipedia [en.wikipedia.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Interference with Protein-Nucleic Acid Interactions | Creative Diagnostics [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 11. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. kinampark.com [kinampark.com]
- 14. gmpplastic.com [gmpplastic.com]
- 15. Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 20. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 21. Understanding and managing sources of variability in cell measurements [insights.bio]
- 22. promegaconnections.com [promegaconnections.com]
- 23. database.ich.org [database.ich.org]
- 24. fda.gov [fda.gov]
- 25. Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 27. support.collaborativedrug.com [support.collaborativedrug.com]
- 28. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vivo Validation Guide: Efficacy of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline in a Xenograft Model
This guide provides a comprehensive framework for validating the promising in vitro anticancer activity of the novel compound 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline, hereafter referred to as 'Compound Q'. We will navigate the critical transition from cell culture-based assays to a whole-organism setting, establishing a robust preclinical model to assess therapeutic efficacy and tolerability. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Introduction: Bridging the Gap Between In Vitro Promise and In Vivo Reality
The quinoline nucleus is a well-established scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological effects.[1] Similarly, the 1,3,4-thiadiazole moiety is a prominent five-membered heterocyclic system present in various compounds with demonstrated anticancer properties.[2] The novel hybrid molecule, 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline (Compound Q), was designed to leverage the synergistic potential of these two pharmacophores.
Preliminary in vitro screening has demonstrated that Compound Q exhibits potent cytotoxic effects against a panel of human cancer cell lines. For the purpose of this guide, we will proceed with the hypothetical, yet representative, data summarized in Table 1.
Table 1: Hypothetical In Vitro Cytotoxicity Profile of Compound Q
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Compound Q | MCF-7 | Breast Adenocarcinoma | 2.5 |
| A549 | Lung Carcinoma | 4.1 | |
| HepG2 | Hepatocellular Carcinoma | 3.8 | |
| Cisplatin | MCF-7 | Breast Adenocarcinoma | 7.2 |
| A549 | Lung Carcinoma | 9.5 | |
| HepG2 | Hepatocellular Carcinoma | 6.4 |
While these low micromolar IC₅₀ values are encouraging, they represent activity in a controlled, two-dimensional environment. Such systems inherently lack the complexities of a living organism, including drug metabolism, distribution, bioavailability, and the influence of the tumor microenvironment.[3][4] Therefore, in vivo testing is an indispensable step to evaluate the true therapeutic potential of Compound Q.[5] This guide outlines a head-to-head comparison with a standard-of-care agent, Cisplatin, in a validated human tumor xenograft model.
The In Vivo Experimental Design: A Self-Validating System
The primary objective is to assess the antitumor efficacy and systemic toxicity of Compound Q in an established in vivo model. The experimental design is structured to provide clear, statistically significant outcomes, incorporating essential controls for data integrity.
Rationale for Model Selection
-
Animal Model: The athymic nude mouse (e.g., BALB/c-nu/nu) is the model of choice. Lacking a functional thymus, these mice do not produce T-cells, which prevents the rejection of transplanted human tumor cells.[3] This allows for the growth of a human-derived tumor in a living system.
-
Tumor Model: A subcutaneous xenograft model using the MCF-7 human breast cancer cell line will be employed. This model is widely used, technically straightforward, and allows for easy, non-invasive monitoring of tumor growth by caliper measurement.[5] While orthotopic models can offer a more clinically relevant tumor microenvironment, the subcutaneous model is ideal for initial efficacy and toxicity screening.[5]
-
Comparator Compound: Cisplatin will serve as the positive control. It is a platinum-based chemotherapeutic agent with a well-documented mechanism of action involving DNA cross-linking, leading to cell cycle arrest and apoptosis.[6] Its inclusion provides a benchmark against which the performance of Compound Q can be judged.
Experimental Workflow
The overall workflow is designed for reproducibility and clarity, moving from preparation to data analysis in a logical sequence.
Caption: High-level experimental workflow for in vivo validation.
Dosing and Group Allocation
Animals will be randomized into four treatment arms (n=8-10 mice per group) to ensure statistical power. Dosing will commence once tumors reach an average volume of 100-150 mm³.
Table 2: In Vivo Study Design and Dosing Regimen
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle | - | IP | Daily, Days 1-21 |
| 2 | Compound Q | 10 | IP | Daily, Days 1-21 |
| 3 | Compound Q | 25 | IP | Daily, Days 1-21 |
| 4 | Cisplatin | 5 | IP | Q4D (every 4 days), Days 1, 5, 9, 13, 17 |
Note: The vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) and dosing route/schedule should be optimized based on preliminary toxicology and solubility studies for Compound Q. The schedule for Cisplatin is a standard regimen.
Detailed Experimental Protocols
Adherence to detailed, standardized protocols is critical for the reproducibility and validity of the study.
Protocol 1: Cell Culture and Implantation
-
Cell Culture: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 0.01 mg/mL human recombinant insulin. Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Harvest: Use cells in the logarithmic growth phase. Wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.
-
Cell Viability and Counting: Centrifuge the cell suspension, resuspend in serum-free medium, and determine cell count and viability using a hemocytometer and Trypan Blue exclusion. Viability must be >95%.
-
Implantation: Adjust the cell concentration to 5x10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5x10⁶ cells) into the right dorsal flank of each mouse.
Protocol 2: Treatment Administration and Monitoring
-
Tumor Measurement: Monitor tumor growth twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Body Weight: Measure the body weight of each animal twice weekly as a primary indicator of systemic toxicity. A body weight loss exceeding 20% should trigger a humane endpoint.
-
Randomization: Once tumors reach the target volume (100-150 mm³), use a stratified randomization method based on tumor volume to allocate mice into the treatment groups outlined in Table 2. This ensures an even distribution of tumor sizes at the start of the study.
-
Dosing: Prepare fresh formulations of Compound Q and Cisplatin daily. Administer the compounds via intraperitoneal (IP) injection according to the specified schedule. Administer the vehicle to the control group with the same volume and frequency.
-
Clinical Observations: Perform daily cage-side observations for any signs of distress, including changes in posture, activity, or grooming.
Data Analysis and Comparative Interpretation
The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
TGI (%) = [1 - (ΔT / ΔC)] x 100
Where:
-
ΔT is the change in mean tumor volume for the treated group.
-
ΔC is the change in mean tumor volume for the vehicle control group.
Table 3: Hypothetical Comparative Efficacy and Toxicity Data
| Group | Treatment | Final Mean Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
| 1 | Vehicle | 1250 ± 150 | - | -1.5 ± 2.0 |
| 2 | Compound Q (10 mg/kg) | 750 ± 110 | 41.7 | -3.0 ± 2.5 |
| 3 | Compound Q (25 mg/kg) | 425 ± 95 | 68.8 | -5.5 ± 3.1 |
| 4 | Cisplatin (5 mg/kg) | 510 ± 105 | 61.7 | -12.0 ± 4.5 |
Data are presented as mean ± SEM. Statistical significance (e.g., p < 0.05) vs. the vehicle group should be determined using an appropriate test, such as one-way ANOVA with Dunnett's post-hoc test.
From this hypothetical data, one could conclude that Compound Q demonstrates a dose-dependent antitumor effect. Notably, the higher dose of Compound Q (25 mg/kg) shows superior efficacy to Cisplatin (68.8% vs. 61.7% TGI) with a significantly better toxicity profile (5.5% vs. 12.0% body weight loss). This suggests a wider therapeutic window for Compound Q compared to the standard-of-care agent in this model.
Mechanistic Insights: A Hypothetical Pathway
Based on the common mechanisms of action for quinoline and thiadiazole-based anticancer agents, Compound Q may induce apoptosis.[7][8] A potential mechanism involves the intrinsic apoptotic pathway, which can be investigated in ex vivo tumor samples.
Caption: Hypothetical apoptotic pathway induced by Compound Q.
This proposed mechanism can be validated by collecting tumors at the end of the in vivo study and performing analyses such as Western blotting or IHC for key markers like cleaved Caspase-3 and the Bax/Bcl-2 ratio.
Conclusion and Future Directions
This guide provides a robust, comparative framework for the in vivo validation of 5-(5-chloro-1,3,4-thiadiazol-2-yl)quinoline. A successful outcome, demonstrating significant tumor growth inhibition with acceptable toxicity, would strongly support its continued development.
Future studies should aim to:
-
Explore efficacy in other tumor models, including orthotopic or patient-derived xenograft (PDX) models, which more closely mimic human disease.[9]
-
Conduct detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies to optimize dosing regimens.
-
Perform comprehensive toxicology studies to establish a full safety profile.
-
Elucidate the precise molecular mechanism of action through further in vitro and ex vivo experiments.
By systematically progressing from in vitro screening to rigorous in vivo validation, we can effectively evaluate novel chemical entities like Compound Q and identify promising candidates for the next generation of cancer therapeutics.
References
-
Al-Said, M. S., Ghorab, M. M., & Al-Qudah, M. A. (2012). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]
-
Bawa, S., & Kumar, S. (2020). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]
-
El-Sayed, M. A., et al. (2021). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. Available at: [Link]
-
Leone, V., et al. (2019). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. MDPI. Available at: [Link]
-
Debela, D. T., et al. (2021). Cancer chemotherapy and beyond: Current status, drug candidates, associated risks and progress in targeted therapeutics. PubMed Central. Available at: [Link]
-
Lentzen, H., & Reynolds, C. P. (2002). New Anticancer Agents: In Vitro and In Vivo Evaluation. Methods in Molecular Medicine. Available at: [Link]
-
Day, C. P., et al. (2015). Comparisons of in vivo cancer models and their applications. ResearchGate. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Available at: [Link]
-
Singh, P., & Kaur, M. (2016). Quinoline derivatives with anti-cancer activity. ResearchGate. Available at: [Link]
-
Klymov, M. A., et al. (2013). In vivo screening models of anticancer drugs. ResearchGate. Available at: [Link]
-
Zhang, M., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives Containing 1,3,4-Oxadiazole Moieties as Potential Antifungal Agents. ACS Publications. Available at: [Link]
-
Tirkham, M., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]
-
An, Y., & Chen, Z. (2020). In Vivo Pharmacology Models for Cancer Target Research. PubMed. Available at: [Link]
-
Crown Bioscience. (2023). Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience Blog. Available at: [Link]
-
Eldehna, W. M., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. Available at: [Link]
-
Mondal, P., et al. (2024). Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. PubMed Central. Available at: [Link]
-
Al-Suhaimi, K. S., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available at: [Link]
-
Patel, H. M., & Kavani, H. M. (2019). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central. Available at: [Link]
-
Wang, Y., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. Available at: [Link]
-
Hussain, A., et al. (2024). Anticancer Applications of Gold Complexes: Structure–Activity Review. MDPI. Available at: [Link]
-
Gatti, L., & Zunino, F. (2005). Chemotherapeutic drugs: Cell death- and resistance-related signaling pathways. Are they really as smart as the tumor cells? PubMed Central. Available at: [Link]
-
Yakan, H., et al. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[10]thiadiazol-2-yl] derivatives as new antimicrobial agents. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemotherapeutic drugs: Cell death- and resistance-related signaling pathways. Are they really as smart as the tumor cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 8. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]
- 9. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
